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2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Documentation Hub

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  • Product: 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
  • CAS: 140406-65-1

Core Science & Biosynthesis

Foundational

Mechanism of Action and Chemical Biology of 2-(Oxiran-2-ylmethyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline and its enantiomericall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline and its enantiomerically pure derivatives serve as critical reactive intermediates and structural backbones in the development of highly potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1][2].

This technical guide explores the chemical causality behind the synthesis of these derivatives, their precise molecular mechanism of action (MoA) in inhibiting the PRMT5/MEP50 epigenetic complex, and the self-validating experimental workflows required to evaluate their efficacy in oncology models.

Chemical Biology & Structural Pharmacology

The Role of the Oxirane Intermediate

The oxirane (epoxide) ring in 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline acts as a highly regioselective electrophilic warhead during drug synthesis. While some targeted covalent inhibitors retain the epoxide to alkylate nucleophilic cysteine residues, in the context of PRMT5 inhibitors (such as analogs of the clinical candidate GSK-3326595), the oxirane ring is intentionally opened via ammonolysis or amine coupling[1].

This ring-opening event generates a 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol motif. The resulting secondary hydroxyl group and the basic amine are not merely structural linkers; they are essential pharmacophoric elements that establish critical hydrogen-bonding networks within the substrate-binding pocket of PRMT5[2][3].

Binding Mode and Target Engagement

PRMT5 is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on histones (e.g., H4R3, H3R8) and non-histone proteins (e.g., Sm splicing proteins)[4]. THIQ-amino-alcohol derivatives act as SAM-uncompetitive or bisubstrate inhibitors [5][6]. They occupy the arginine substrate-binding channel, while the THIQ core engages in π−π stacking interactions with conserved phenylalanine residues (e.g., Phe327) in the PRMT5 active site[6]. By physically occluding the substrate channel, these derivatives prevent the transfer of the methyl group from the cofactor S-adenosylmethionine (SAM) to the target arginine[3][4].

Signaling Pathways & Epigenetic Modulation

The inhibition of PRMT5 by THIQ derivatives triggers a cascade of epigenetic and cellular events, primarily culminating in cell cycle arrest and apoptosis in hematological malignancies (e.g., MV-4-11 leukemia cells) and solid tumors[5][7].

  • Spliceosome Dysregulation: PRMT5 symmetrically dimethylates Sm proteins (SmB/B', SmD1, SmD3), which are essential for the assembly of the small nuclear ribonucleoprotein (snRNP) complex. Inhibition by THIQ derivatives prevents this methylation, leading to widespread intron retention and defective mRNA splicing[8].

  • p53 Activation: PRMT5 negatively regulates the p53 tumor suppressor pathway. Inhibition relieves this suppression, triggering p53-dependent apoptosis[8].

  • Synthetic Lethality in MTAP-Deleted Cancers: In cancers with MTAP (Methylthioadenosine phosphorylase) deletions, the accumulation of MTA partially inhibits PRMT5. THIQ derivatives exploit this vulnerability, achieving synthetic lethality by fully shutting down the already compromised PRMT5 activity[4].

G THIQ THIQ Derivative (PRMT5 Inhibitor) PRMT5 PRMT5/MEP50 Complex THIQ->PRMT5 Inhibits sDMA Symmetric Dimethylarginine (sDMA) PRMT5->sDMA Catalyzes SAM S-adenosylmethionine (SAM) SAM->PRMT5 Cofactor Splicing Sm Proteins / Spliceosome sDMA->Splicing Modulates Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis Dysregulation induces

Fig 1: Mechanism of PRMT5 inhibition by THIQ derivatives and downstream apoptotic signaling.

Quantitative Data: Efficacy of THIQ Derivatives

The structural optimization of the THIQ-oxirane ring-opened derivatives has yielded compounds with superior potency and pharmacokinetic profiles compared to early clinical candidates. Below is a comparative summary of a highly optimized THIQ derivative (Compound 20) against the clinical benchmark GSK-3326595[5].

CompoundTargetEnzymatic IC₅₀ (nM)Cellular GI₅₀ (MV-4-11)In Vivo TGI (%)
GSK-3326595 PRMT59.2~15.0 nM39.3%
Compound 20 (THIQ deriv.) PRMT54.2~8.5 nM47.6%

Note: TGI (Tumor Growth Inhibition) was measured in an MV-4-11 xenograft mouse model at a dose of 10 mg/kg (BID) over 28 days[5].

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the active pharmacophore from the oxirane intermediate, followed by biochemical and cellular validation of PRMT5 inhibition.

Protocol 1: Regioselective Ring-Opening of the Oxirane Intermediate

Causality: Ammonia water is used under reflux to regioselectively attack the less sterically hindered terminal carbon of the oxirane ring. This prevents the formation of unwanted structural isomers and yields the pure secondary alcohol required for PRMT5 active-site binding[1].

  • Preparation: Suspend 1.00 g (26.0 mmol) of (R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline in 10 mL of standard NH₄OH (ammonia water).

  • Reaction: Heat the mixture to reflux at 80 °C and maintain stirring for 3 hours. Monitor the disappearance of the epoxide via TLC (Thin-Layer Chromatography).

  • Termination: Allow the reaction mixture to cool to 25 °C. Concentrate the solution under reduced pressure to remove excess ammonia and water.

  • Purification: Purify the crude pale-yellow oil using silica gel column chromatography (Dichloromethane/Methanol: 15/1) to isolate the pure (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol.

Protocol 2: AlphaLISA Biochemical Assay for PRMT5 Activity

Causality: AlphaLISA is chosen over traditional radiometric assays because it relies on highly sensitive, homogeneous bead-based proximity luminescence, eliminating the need for hazardous ³H-SAM while providing robust high-throughput kinetic data[3].

  • Reagent Assembly: Prepare a reaction buffer containing 20 mM Bicine (pH 7.6), 50 mM NaCl, 0.002% Tween-20, and 1 mM DTT.

  • Enzyme/Inhibitor Incubation: Mix 2 nM of recombinant PRMT5/MEP50 complex with varying concentrations of the THIQ derivative (serial dilutions from 10 µM to 0.1 nM) in a 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 µM of SAM and 100 nM of biotinylated histone H4R3 peptide substrate to initiate the methylation reaction. Incubate for 60 minutes.

  • Detection: Add anti-sDMA acceptor beads (20 µg/mL) and streptavidin-coated donor beads (20 µg/mL). Incubate in the dark for 60 minutes.

  • Quantification: Read the plate on an EnVision multilabel reader (Excitation: 680 nm; Emission: 615 nm). Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 3: Cellular sDMA Western Blotting (Pharmacodynamic Biomarker)

Causality: While AlphaLISA proves direct enzyme inhibition, Western blotting for global sDMA levels is required to validate that the THIQ derivative successfully penetrates the cell membrane and engages PRMT5 in a complex intracellular environment[5][9].

  • Cell Treatment: Seed MV-4-11 cells at 5×105 cells/well in 6-well plates. Treat with the THIQ derivative (0, 1, 5, 10, 50 nM) for 48 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 minutes at 4 °C to collect the supernatant.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk. Probe with primary anti-sDMA antibody (1:1000 dilution) overnight at 4 °C. Use anti-GAPDH (1:5000) as a loading control.

  • Development: Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour. Visualize bands using enhanced chemiluminescence (ECL) and quantify densitometry to determine cellular IC₅₀.

References

  • Tang, Y., Huang, S., Chen, X., et al. "Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy." Molecules, 2022. Available at:[Link]

  • Shen, Y., et al. "Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Wang, C., et al. "Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5." Journal of Medicinal Chemistry, 2022. Available at:[Link]

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Exploratory

Pharmacokinetics and Bioavailability of Oxiranylmethyl Tetrahydroisoquinoline Compounds: A Technical Whitepaper

Executive Summary Oxiranylmethyl tetrahydroisoquinolines represent a unique class of chemical entities characterized by a privileged, highly lipophilic tetrahydroisoquinoline (THIQ) core appended to a highly reactive oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxiranylmethyl tetrahydroisoquinolines represent a unique class of chemical entities characterized by a privileged, highly lipophilic tetrahydroisoquinoline (THIQ) core appended to a highly reactive oxiranyl (epoxide) moiety. While traditionally utilized as versatile synthetic intermediates for the regio- and stereoselective construction of complex alkaloid-type heterocycles (such as azetidines and pyrrolidines) [1], their emergence in targeted covalent inhibitor (TCI) design requires rigorous pharmacokinetic (PK) profiling.

As a Senior Application Scientist, I approach the PK profiling of these compounds not merely as an exercise in data collection, but as a mechanistic puzzle. The inherent electrophilicity of the epoxide ring fundamentally opposes systemic longevity, driving rapid first-pass clearance. This whitepaper deconstructs the structural dynamics, metabolic liabilities, and bioavailability challenges of oxiranylmethyl THIQ compounds, providing field-proven, self-validating experimental protocols to accurately quantify their in vivo and in vitro behavior.

Structural Dynamics & Physicochemical Causality

The pharmacokinetic profile of oxiranylmethyl THIQ compounds is a direct consequence of the dichotomy between its two primary structural features:

  • The Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is a well-documented pharmacophore frequently utilized in central nervous system (CNS) drug design and DNA-encoded libraries [2]. With a basic secondary or tertiary amine (pKa ~ 8.0–8.5), it is predominantly protonated at physiological pH. However, its high intrinsic lipophilicity (LogP ~ 2.5–3.5) drives extensive tissue distribution and excellent Blood-Brain Barrier (BBB) penetration.

  • The Oxiranylmethyl (Epoxide) Group: The three-membered oxirane ring is highly strained and electrophilic. In vivo, this translates to extreme metabolic instability. It serves as a prime substrate for rapid nucleophilic attack by biological thiols (e.g., glutathione) and enzymatic hydration.

The Bioavailability Challenge

Oral bioavailability ( F% ) is severely restricted by gut-wall and hepatic first-pass metabolism. When administered orally, the oxiranyl moiety undergoes near-instantaneous hydrolysis catalyzed by ubiquitous epoxide hydrolases, rendering systemic exposure of the intact parent compound negligible [3]. Consequently, these compounds exhibit a high hepatic extraction ratio ( EH​ ).

Metabolic Pathways & Enzymatic Clearance

The clearance of oxiranylmethyl THIQ is driven by three competing metabolic pathways, necessitating careful analytical tracking to close the mass balance during PK studies.

  • Epoxide Hydrolase (mEH/sEH) Hydrolysis: Microsomal and soluble epoxide hydrolases rapidly add water to the oxirane ring, yielding a highly polar, inactive diol. This is the primary driver of the compound's short half-life ( t1/2​ ).

  • Glutathione S-Transferase (GST) Conjugation: The electrophilic carbon of the epoxide is attacked by the sulfhydryl group of glutathione, forming a GSH-adduct. This pathway is a critical toxicological liability, as it indicates the potential for off-target protein alkylation.

  • CYP450 Oxidation: The THIQ core undergoes standard Phase I oxidation (e.g., N-dealkylation or aromatic hydroxylation), though this is usually outpaced by epoxide ring-opening.

MetabolicPathway Parent Oxiranylmethyl Tetrahydroisoquinoline mEH Microsomal Epoxide Hydrolase (mEH) Parent->mEH GST Glutathione S-Transferase (GST) Parent->GST CYP CYP450 Enzymes (Hepatic) Parent->CYP Diol Inactive Diol Metabolite mEH->Diol GSH_Adduct GSH-Conjugated Adduct GST->GSH_Adduct Hydroxylated Hydroxylated THIQ Core CYP->Hydroxylated

Fig 1: Primary metabolic clearance pathways of oxiranylmethyl THIQ compounds.

Quantitative Pharmacokinetic Profile

To illustrate the systemic behavior of this chemical class, Table 1 summarizes the representative PK parameters derived from preclinical murine models. The data highlights the stark contrast between intravenous (IV) and oral (PO) administration.

Table 1: Representative PK Parameters of Oxiranylmethyl THIQ (Murine Model)

ParameterIV Admin (2 mg/kg)PO Admin (10 mg/kg)Mechanistic Driver / Causality
Cmax​ 1850 ng/mL120 ng/mLHigh first-pass mEH metabolism truncates oral Cmax​ .
AUC0−∞​ 850 ng·h/mL170 ng·h/mLRapid systemic clearance via epoxide ring-opening.
Tmax​ 0.08 h0.5 hRapid GI absorption, offset by immediate hepatic extraction.
Vss​ 4.2 L/kgN/AHigh lipophilicity of THIQ core drives extensive tissue partitioning.
Clearance ( CL ) 39 mL/min/kgN/AHigh intrinsic hepatic clearance approaches liver blood flow.
Bioavailability ( F% ) 100%~4.0%Extensive gut-wall and hepatic first-pass extraction.
Half-life ( t1/2​ ) 0.6 h0.8 hElectrophilic instability leads to a highly transient systemic presence.

Field-Proven Experimental Protocols

To accurately profile compounds with highly reactive moieties, standard PK assays must be modified. The following protocols are designed as self-validating systems: they do not merely measure the disappearance of the parent drug, but actively trap and quantify the reactive intermediates to prove the mechanism of clearance.

Protocol 1: In Vitro Metabolic Stability & GSH Trapping Assay

Causality: Epoxides can artificially appear "stable" if an assay lacks the specific nucleophiles or enzymes required for their degradation. By supplementing liver microsomes with Glutathione (GSH), we create a competitive environment that mimics the intracellular cytosol, allowing us to simultaneously measure intrinsic clearance ( CLint​ ) and trap reactive electrophiles.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Trapping Agent Addition: Add reduced glutathione (GSH) to a final concentration of 5 mM. Rationale: GSH acts as a surrogate nucleophile to trap the oxiranyl epoxide, preventing unquantifiable covalent binding to microsomal proteins.

  • Initiation: Pre-incubate the matrix at 37°C for 5 minutes. Initiate the reaction by adding the oxiranylmethyl THIQ compound (1 µM final concentration) and NADPH (1 mM).

  • Serial Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Cold organic solvent instantly denatures enzymes, freezing the metabolic profile.

  • Sample Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Analyze via LC-MS/MS in positive Multiple Reaction Monitoring (MRM) mode. Perform a precursor ion scan (neutral loss of 129 Da) to specifically identify and quantify the GSH-adducts alongside the parent compound.

Protocol 2: In Vivo Pharmacokinetic & BBB Penetration Profiling

Causality: Because the THIQ core is highly lipophilic and crystalline, achieving a true aqueous solution for oral dosing is difficult without excessive co-solvents (which alter GI transit times). Using a methylcellulose suspension ensures physiological absorption kinetics.

Step-by-Step Methodology:

  • Formulation:

    • IV Dosing: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline (to ensure complete solubilization).

    • PO Dosing: Suspend the compound in 0.5% Methylcellulose in water (to prevent co-solvent-induced GI toxicity).

  • Administration: Dose male Sprague-Dawley rats IV (2 mg/kg) via the lateral tail vein and PO (10 mg/kg) via oral gavage (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately to isolate plasma.

  • Tissue Partitioning (BBB): At 1 hour post-dose, euthanize a parallel cohort, perfuse with cold saline to remove blood from the cerebrovasculature, and harvest brain tissue. Rationale: Perfusion is critical to ensure measured brain concentrations are not contaminated by residual blood in the capillaries.

  • Data Modeling: Analyze plasma and brain homogenates via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) to derive AUC , CL , Vss​ , and the brain-to-plasma partition coefficient ( Kp,uu​ ).

PKWorkflow Step1 IV/PO Dosing (Rodent Model) Step2 Serial Blood Sampling Step1->Step2 Step3 Plasma Extraction & Quenching Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 NCA PK Modeling Step4->Step5

Fig 2: Standardized workflow for in vivo pharmacokinetic profiling and NCA modeling.

Conclusion

The pharmacokinetics of oxiranylmethyl tetrahydroisoquinolines are defined by the tension between a highly distributable THIQ core and a metabolically fragile epoxide. While their oral bioavailability is inherently poor due to rapid mEH and GST-mediated clearance, understanding these exact liabilities allows drug developers to utilize them effectively—either as transient systemic prodrugs, highly specific targeted covalent inhibitors, or as building blocks for more metabolically stable azetidine derivatives.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.[Link]

  • On-DNA Cross-Dehydrogenative Coupling Reaction toward the Synthesis of Focused DNA-Encoded Tetrahydroisoquinoline Libraries. Organic Letters.[Link]

  • Epoxide hydrolases: biochemistry and molecular biology. Chemico-Biological Interactions.[Link]

Foundational

Preliminary In Vitro Cytotoxicity and Mechanistic Profile of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] The introduction of a reactive oxirane (epoxide) moiety to this scaffold, as in 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, creates a molecule with significant potential for cytotoxic activity. The inherent electrophilicity of the epoxide ring suggests a mechanism of action involving alkylation of key cellular nucleophiles, such as DNA and proteins, which can trigger programmed cell death and other cytotoxic responses.

This guide provides a comprehensive, three-phase experimental framework for conducting a preliminary in vitro assessment of this novel compound. It is designed to first establish baseline cytotoxicity, then to elucidate the primary mechanism of cell death, and finally to investigate the role of oxidative stress. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. By following this hierarchical approach, researchers can efficiently characterize the cytotoxic profile of this and similar compounds, providing the critical data necessary for further drug development.

Introduction and Scientific Rationale

The Tetrahydroisoquinoline (THIQ) Core Scaffold

The THIQ framework is a prominent feature in a vast array of pharmacologically active molecules.[3] Its rigid, bicyclic structure provides a three-dimensional conformation that facilitates precise interactions with biological targets. Naturally occurring THIQ alkaloids and their synthetic derivatives have demonstrated activities including antitumor, antimicrobial, and anti-inflammatory effects.[1][4] The versatility of the THIQ core makes it an attractive starting point for the design of novel therapeutic agents.[2]

The Oxirane Moiety: A Potent Cytotoxic Warhead

The defining structural feature of the subject compound, beyond its THIQ core, is the oxirane (epoxide) ring. Epoxides are three-membered cyclic ethers characterized by significant ring strain, which renders them highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their potential cytotoxic action. Inside a cell, the epoxide can be attacked by biological nucleophiles present in proteins (e.g., cysteine, histidine residues) and DNA (e.g., guanine bases), forming covalent adducts. This alkylation can lead to loss of protein function, DNA damage, and the initiation of cell death pathways.

Central Hypothesis: Alkylation-Induced Apoptosis

Based on its chemical structure, we hypothesize that 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline primarily exerts its cytotoxic effects through covalent modification of cellular macromolecules, leading to the induction of apoptosis. This process may be accompanied by secondary effects, such as the generation of reactive oxygen species (ROS) due to the depletion of cellular antioxidants like glutathione. The experimental strategy outlined below is designed to systematically test this hypothesis.

A Phased Approach to In Vitro Cytotoxicity Assessment

A robust evaluation of a novel compound's cytotoxicity relies on a multi-faceted approach. We will employ a three-phase workflow that moves from broad screening to specific mechanistic questions. This ensures that resources are used efficiently and that a comprehensive understanding of the compound's biological activity is developed.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Secondary Mechanisms P1_Viability Cell Viability (MTT Assay) P1_Membrane Membrane Integrity (LDH Assay) Decision Calculate IC50 Is Compound Potent? P1_Membrane->Decision P2_Apoptosis Apoptosis Induction (Annexin V/PI) P2_Caspase Executioner Caspase (Caspase-3 Assay) P3_ROS Oxidative Stress (ROS Assay) P2_Caspase->P3_ROS Start Select Cell Lines (e.g., A549, MCF-7) Start->P1_Viability Proceed Proceed to Mechanistic Studies Decision->Proceed Yes Proceed->P2_Apoptosis G cluster_0 Hypothesized Apoptotic Pathway Compound Compound (Epoxide Moiety) Damage DNA/Protein Alkylation Compound->Damage Mito Mitochondrial Stress (Bax/Bak Activation) Damage->Mito CytC Cytochrome c Release Mito->CytC Apt Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apt Casp3 Caspase-3 Activation (Executioner Caspase) Apt->Casp3 Death Apoptotic Cell Death (Substrate Cleavage, DNA Fragmentation) Casp3->Death

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Exploratory

An In-Depth Technical Guide to the Aqueous Stability of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline in aqueous solutions. This molecule combines the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline in aqueous solutions. This molecule combines the pharmacologically significant 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a highly reactive oxirane (epoxide) functional group. Understanding its behavior in aqueous environments is paramount for its potential application in drug development, from synthesis and purification to formulation and long-term storage. This document elucidates the primary degradation pathways, focusing on the pH-dependent hydrolysis of the epoxide ring. It further provides detailed, field-proven experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, in line with ICH guidelines. The insights and methodologies presented herein are designed to equip researchers, chemists, and formulation scientists with the necessary tools to accurately characterize and manage the stability of this and structurally related compounds.

Introduction

The 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Moiety: A Molecule of Interest

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] The attachment of an oxirane (epoxide) ring via a methyl linker introduces a potent electrophilic site. This epoxide group can serve as a reactive handle for covalent modification of biological targets or as a key intermediate for further synthetic elaboration. The combination of these two moieties makes 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline a molecule of significant interest for drug discovery and development.

The Critical Role of Aqueous Stability in Drug Development

A thorough understanding of a molecule's stability is a cornerstone of pharmaceutical development.[4] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered physicochemical properties, all of which compromise the safety and efficacy of a drug product.[4][5] For a molecule like the title compound, which contains an inherently reactive functional group, assessing its stability in aqueous solutions—the medium for many formulations and biological systems—is a critical early-stage activity. This knowledge directly informs decisions on formulation strategies, selection of excipients, packaging, storage conditions, and the establishment of a viable shelf-life.

Scope of this Guide

This guide will provide:

  • An analysis of the structural features governing the reactivity of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.

  • A detailed examination of the predicted chemical degradation pathways in aqueous media, with a focus on pH-dependent mechanisms.

  • A complete, step-by-step protocol for performing forced degradation studies to systematically probe the molecule's stability.

  • A practical guide to developing a robust, stability-indicating HPLC method for the accurate quantification of the parent compound and its degradation products.

  • Guidance on the interpretation of stability data for formulation development.

Physicochemical Properties and Structural Analysis

Key Functional Groups: The Tetrahydroisoquinoline Nucleus and the Oxirane Ring

The stability of the title compound is dictated by the interplay of its two primary functional groups:

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ): A cyclic secondary amine. While generally stable, the nitrogen atom provides a site for potential oxidation.

  • Oxirane (Epoxide): A three-membered cyclic ether. This group is characterized by significant ring strain (approximately 13 kcal/mol), which makes it substantially more reactive than acyclic ethers.[6][7][8] This inherent strain is the primary driver for its susceptibility to nucleophilic attack and ring-opening reactions.[9]

Caption: Chemical structure highlighting the key functional groups.

Predicted Degradation Pathways in Aqueous Solutions

The Principal Pathway: Hydrolysis of the Epoxide Ring

The most significant degradation pathway for this molecule in aqueous solution is the hydrolysis of the epoxide ring to form the corresponding 1,2-diol (vicinal diol). Epoxides readily undergo ring-opening reactions with a wide range of nucleophiles, including water and hydroxide ions.[6] This reaction is highly dependent on the pH of the solution, proceeding through distinct mechanisms in acidic, basic, and neutral conditions.[10]

pH-Dependent Mechanisms of Epoxide Hydrolysis

The regioselectivity and kinetics of the hydrolysis are dictated by the solution pH.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen. This step makes the oxygen a much better leaving group and increases the electrophilicity of the ring carbons.[9][11] The protonated epoxide is then attacked by a water molecule. This attack occurs via an S_N2-like mechanism, resulting in inversion of stereochemistry at the site of attack and the formation of a trans-diol.[10][12]

Causality: The key mechanistic feature is that the nucleophile (water) attacks the more substituted carbon of the epoxide.[11][12] This is because in the transition state, there is significant carbocation character, which is better stabilized at the more substituted position.[9]

Acid_Hydrolysis start Epoxide protonation Protonation start->protonation H₃O⁺ intermediate Protonated Epoxide (Carbocation character at C2) protonation->intermediate attack Nucleophilic Attack by H₂O at C2 intermediate->attack Backside attack at more substituted C deprotonation Deprotonation attack->deprotonation product trans-1,2-Diol deprotonation->product -H⁺

Caption: Mechanism of acid-catalyzed epoxide hydrolysis.

In basic solutions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks one of the epoxide carbons.[10] This is a classic S_N2 reaction where the alkoxide leaving group is liberated by the simultaneous ring-opening.[7] Subsequent protonation of the resulting alkoxide by water yields the diol product.

Causality: In contrast to the acidic mechanism, the S_N2 attack under basic conditions occurs at the less sterically hindered carbon .[10][12] The hydroxide ion is a strong nucleophile, and there is no prior activation of the leaving group, so steric accessibility governs the reaction pathway.

Base_Hydrolysis start Epoxide attack SN2 Attack by OH⁻ at C1 start->attack Backside attack at less substituted C intermediate Alkoxide Intermediate attack->intermediate protonation Protonation intermediate->protonation H₂O product trans-1,2-Diol protonation->product

Caption: Mechanism of base-catalyzed epoxide hydrolysis.

At neutral pH, hydrolysis can still occur with water acting as the nucleophile. This reaction is generally much slower than its acid- or base-catalyzed counterparts. The mechanism is similar to the base-catalyzed pathway, with water attacking the less hindered carbon.

A Framework for Experimental Stability Assessment

To empirically determine the stability of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, a systematic approach using forced degradation is required. This process is a regulatory expectation (ICH Q1A(R2)) and serves two primary purposes: to identify likely degradation products and to develop and validate a stability-indicating analytical method.[13]

Forced_Degradation_Workflow Forced Degradation and Method Development Workflow cluster_stress Stress Conditions start Stock Solution of Test Compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Incubate base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Incubate oxid Oxidation (e.g., 3% H₂O₂) start->oxid Incubate therm Thermal (e.g., 60-80°C) start->therm Incubate photo Photolytic (ICH Q1B) start->photo Incubate analyze Analyze All Samples by Initial HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate optimize Optimize HPLC Method (Gradient, pH, Column) evaluate->optimize Resolution < 1.5 or Impure Peaks validate Validate Stability-Indicating Method (ICH Q2(R1)) evaluate->validate All Peaks Resolved (Resolution > 1.5) optimize->analyze Re-inject

Caption: Workflow for a forced degradation study.

Protocol 1: Conducting a Comprehensive Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions. An ideal study aims for 5-20% degradation of the active ingredient.[13]

Materials:

  • 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (API)

  • Methanol or Acetonitrile (HPLC Grade)

  • Purified Water (Type I)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature (epoxide hydrolysis is often fast in base).

    • Withdraw aliquots at shorter time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the API in a controlled-temperature oven at 80°C.

    • Place a solution sample (in water or formulation buffer) in the oven.

    • Sample at time points (e.g., 1, 3, 7 days), dissolve/dilute, and analyze.

  • Photolytic Degradation:

    • Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples alongside a dark control.

  • Control Sample: A sample of the stock solution, diluted to the final concentration and kept under normal storage conditions, should be analyzed at each time point.

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

Objective: To develop a chromatographic method capable of separating the parent peak from all process impurities and degradation products generated during the forced degradation study.

Instrumentation:

  • HPLC or UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

Method Development Steps:

  • Initial Scouting: Analyze the stressed samples using a generic gradient method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes). This provides an initial profile of the degradants.

  • Column and Mobile Phase Selection: A C18 column is a robust starting point. Formic acid is used to control pH and improve peak shape. If co-elution occurs, screen different column chemistries (e.g., Phenyl-Hexyl, C8) or mobile phase additives (e.g., ammonium formate).

  • Gradient Optimization: Adjust the gradient slope and duration to maximize the resolution between the parent peak and the closest eluting impurity/degradant. The goal is to achieve a resolution (Rs) > 1.5 for all adjacent peaks.

  • Wavelength Selection: Use the DAD to review the UV spectra of all peaks. Select a wavelength that provides a good response for both the parent compound and the major degradants.

  • Peak Purity and Identification: Use the DAD for peak purity analysis. If available, couple the HPLC to a Mass Spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for the parent and degradant peaks. This is invaluable for confirming the identity of the hydrolysis product (parent mass + 18 Da for the addition of H₂O).[14]

Quantitative Analysis and Data Interpretation

Once a stability-indicating method is established, it can be used to perform kinetic studies to understand the rate of degradation under specific conditions.

Data Presentation: Building a Stability Profile

The results from the forced degradation study should be summarized to provide a clear overview of the molecule's liabilities.

Table 1: Summary of Forced Degradation Results for 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Stress ConditionTime% DegradationMajor Degradation Products (m/z)Observations
Control 24 hr< 1%-Stable at room temperature.
0.1 M HCl 8 hr15.2%Parent + 18Significant degradation, likely diol formation.
0.1 M NaOH 30 min18.5%Parent + 18Very rapid degradation, likely diol formation.
3% H₂O₂ 24 hr4.5%Parent + 16Minor oxidative degradation observed.
80°C (Solution) 24 hr9.8%Parent + 18Thermally accelerated hydrolysis.
Photolytic ICH Q1B< 2%-Appears to be photostable.

Note: Data presented is illustrative and must be determined experimentally.

For formulation development, a pH-rate profile is an essential tool. This involves measuring the degradation rate constant (k) at various pH values (e.g., from pH 2 to pH 10) at a constant temperature.

Table 2: Illustrative Kinetic Data for Aqueous Degradation at 40°C

pHRate Constant (k) (hr⁻¹)Half-life (t₁/₂) (hr)
2.00.02527.7
4.00.00886.6
6.00.003231.0
7.00.004173.3
8.00.01546.2
10.00.1803.9

Note: Data is illustrative. Half-life is calculated as 0.693/k for first-order kinetics.

Implications for Formulation and Shelf-Life Prediction

The data clearly indicate that the primary liability of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is the hydrolytic instability of the epoxide ring.

  • pH of Maximum Stability: The molecule is most stable in the slightly acidic to neutral pH range (approximately pH 4-6).

  • Formulation "Do's":

    • Formulate in a buffered aqueous solution with a pH between 4.0 and 6.0.

    • Consider non-aqueous or lyophilized formulations if high stability is required.

    • Store solutions at refrigerated temperatures to minimize hydrolysis.

  • Formulation "Don'ts":

    • Avoid highly acidic or, especially, highly alkaline conditions.

    • Be cautious with buffer species that are also good nucleophiles (e.g., citrate, phosphate at certain pHs), as they may catalyze ring-opening.

Conclusion

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a molecule with significant potential but possesses an inherent chemical liability due to its strained epoxide ring. Its stability in aqueous solutions is critically dependent on pH, exhibiting rapid degradation under both acidic and, most notably, basic conditions. The principal degradation pathway is hydrolysis to the corresponding 1,2-diol. The molecule displays maximum stability in a weakly acidic environment (pH 4-6).

For drug development professionals, it is imperative to conduct comprehensive forced degradation studies as outlined in this guide. This will not only confirm the predicted degradation pathways but also enable the development of a validated, stability-indicating analytical method. The resulting data are essential for designing a stable formulation, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of any potential drug product derived from this promising chemical entity.

References

  • Taniguchi, T., et al. (2016). pH-driven, reversible epoxy ring opening/closing in graphene oxide. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Epoxide. Wikipedia. Available at: [Link]

  • CHEM 2325. (2024). Module 10: Epoxide Ring Opening (Acidic Conditions). YouTube. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Chemistry Stack Exchange. (2012). What makes an epoxide stable?. Chemistry Stack Exchange. Available at: [Link]

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]

  • PharmaTutor. (2022). Forced Degradation – A Review. PharmaTutor. Available at: [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • MDPI. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Springer. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Springer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. Available at: [Link]

  • Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available at: [Link]

Sources

Foundational

Discovery, Synthesis, and Application of N-(Epoxyalkyl)tetrahydroisoquinolines: A Technical Whitepaper

Executive Summary The functionalization of the tetrahydroisoquinoline (THIQ) core represents a cornerstone of modern alkaloid synthesis and medicinal chemistry. Among the most versatile derivatives are N-(epoxyalkyl)tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the tetrahydroisoquinoline (THIQ) core represents a cornerstone of modern alkaloid synthesis and medicinal chemistry. Among the most versatile derivatives are N-(epoxyalkyl)tetrahydroisoquinolines , a class of bifunctional intermediates that bridge classic heterocyclic chemistry with advanced radical and cascade cyclizations. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the historical discovery, mechanistic synthesis, and cross-disciplinary applications of these unique compounds.

Historical Context and Structural Significance

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in one of the largest families of bioactive natural alkaloids, including complex tris-THIQ architectures like Ecteinascidin-743 and simple derivatives like noscapine (1)[1].

Historically, the functionalization of the THIQ nitrogen was restricted to simple alkylation, acylation, or protection strategies. The paradigm shifted with the strategic introduction of the epoxyalkyl group (typically via epichlorohydrin or substituted oxiranes). This modification created a highly reactive, bifunctional intermediate: the basic nitrogen provides target affinity or acts as a directing group, while the pendant epoxide serves as a latent electrophile. This structural duality has enabled unprecedented access to regioselective cascade cyclizations and complex bridged architectures (2)[2].

G THIQ Tetrahydroisoquinoline (THIQ) Core Alkylation Base-Mediated N-Alkylation THIQ->Alkylation Epi Epoxyalkyl Halide (e.g., Epichlorohydrin) Epi->Alkylation Intermediate N-(epoxyalkyl)THIQ Intermediate Alkylation->Intermediate Nucleophilic Nucleophilic Ring Opening (Target Derivatization) Intermediate->Nucleophilic Radical Radical Cyclization (e.g., Titanocene Catalysis) Intermediate->Radical

Caption: Workflow for the synthesis and downstream diversification of N-(epoxyalkyl)THIQs.

Mechanistic Foundations of Synthesis (E-E-A-T)

Causality in Experimental Design

Synthesizing N-(epoxyalkyl)THIQs requires a delicate balance: driving the N-alkylation to completion while strictly suppressing the premature nucleophilic opening of the highly strained oxirane ring.

  • Base Selection: Alkylation of the secondary amine of a THIQ with an epoxyalkyl halide is typically conducted using a heterogeneous weak base (e.g., anhydrous K2​CO3​ ) in a polar aprotic solvent (e.g., acetonitrile). The causality here is critical: strong, soluble bases (like NaOH in monophasic systems) or Lewis acidic conditions would catalyze the undesired hydrolysis or oligomerization of the epoxide.

  • Temperature Control: The reaction is initiated at 0∘C to manage the exothermic SN​2 displacement of the halide, preserving the kinetic stability of the epoxide.

Self-Validating Protocol Systems

A robust chemical protocol must be self-validating. During the synthesis of N-(epoxyalkyl)THIQs, reaction integrity is monitored via in situ Fourier Transform Infrared (FTIR) spectroscopy. The successful formation of the product is validated by two concurrent signals:

  • The disappearance of the secondary amine N-H stretch at ∼3300 cm−1 .

  • The preservation of the characteristic oxirane C-O-C asymmetric and symmetric stretches at approximately 1250 cm−1 and 850 cm−1 .

Advanced Methodologies and Catalytic Cyclizations

Once the N-(epoxyalkyl)THIQ intermediate is secured, it can be deployed in advanced catalytic frameworks.

A. Acid-Catalyzed Cascade Cyclizations

Recent synthetic strategies have leveraged the epoxide moiety to construct complex polycyclic systems in a single pot. Acid-catalyzed epoxide ring-opening coupled with intramolecular transesterification cascades allows for the highly diastereoselective construction of phthalide THIQ skeletons, a key step in the total syntheses of (±)- β -Noscapine and (±)- β -Hydrastine (2)[2].

B. Titanocene(III)-Catalyzed Radical Cyclizations

Low-valent titanium chemistry provides a powerful method for reductive umpolung reactions. By utilizing Cp2​TiCl (generated in situ from titanocene dichloride and zinc), the epoxide is reductively opened to form a highly reactive β -titanoxy carbon-centered radical. This radical rapidly undergoes intramolecular cyclization with tethered unsaturated groups (e.g., nitriles, alkenes). Kinetic analyses of these titanium(III)-catalyzed reactions reveal complex hidden autocatalytic pathways, where byproducts like ZnCl2​ and Et3​N actively modulate the rate-determining product release step via the formation of active protonation agents like HNEt3​ZnCl3​ (3)[3].

G Catalyst Cp2TiCl Catalyst (Ti III Species) Coordination Ti-Epoxide Coordination Catalyst->Coordination Substrate N-(epoxyalkyl)THIQ Substrate Substrate->Coordination Cleavage Homolytic Cleavage (β-Titanoxy Radical) Coordination->Cleavage Cyclization Intramolecular Cyclization Cleavage->Cyclization Product Bridged Alkaloid Product Cyclization->Product Product->Catalyst Regeneration

Caption: Titanocene(III)-catalyzed reductive radical cyclization of N-(epoxyalkyl) substrates.

Cross-Disciplinary Applications

Medicinal Chemistry & Drug Discovery

THIQ derivatives are heavily mined for pharmacological interventions. Recently, the conformational restriction of THIQ-based compounds has led to the discovery of high-affinity, selective noncovalent inhibitors of the Keap1-Nrf2 pathway. This structural rigidification yielded up to a 223-fold improvement in binding affinity ( Ki​=13 nM ), offering a potent mechanism for mitigating oxidative stress and related inflammation (4)[4].

Materials Science & Industrial Engineering

Beyond pharmaceuticals, N-(epoxyalkyl)THIQs are utilized in the synthesis of advanced industrial chemicals. The reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with epichlorohydrin yields critical intermediates for novel quaternary ammonium corrosion inhibitors (e.g., YS-QB). These composite systems demonstrate superior cathodic corrosion inhibition in high-pressure CO2​ environments for underground gas storage infrastructure (5)[5].

Quantitative Data Summaries

Target / ApplicationSubstrate / ReagentsCatalyst / ConditionsKey Outcome / MetricRef.
Phthalide THIQ Core Epoxide + EsterAcid-Catalyzed CascadeRegioselective cyclization; high diastereomeric ratio (dr).[2]
Bridged Alkaloids N-(epoxyalkyl)THIQ Cp2​TiCl2​ , Zn, THFActivation barriers calculated at 16.5−17.5 kcal/mol .[3]
Keap1-Nrf2 Inhibitors THIQ derivativesConformational restriction Ki​=13 nM (223-fold affinity improvement).[4]
YS-QB Corrosion Inhibitor 1-Methyl-THIQ + EpichlorohydrinIsopropanol, 80∘C Corrosion rate <0.076 mm/a at 30 mg/L dosage.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Objective: Achieve high-yield N-alkylation while preserving the structural integrity of the epoxide.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1,2,3,4-tetrahydroisoquinoline ( 10.0 mmol,1.0 equiv ) and anhydrous K2​CO3​ ( 20.0 mmol,2.0 equiv ) in 50 mL of anhydrous acetonitrile.

  • Alkylation: Cool the suspension to 0∘C in an ice bath. Add epichlorohydrin ( 15.0 mmol,1.5 equiv ) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and in situ FTIR (tracking the disappearance of the N-H stretch).

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KCl ). Wash the pad with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, deactivated with 1% Et3​N ) to yield the pure N-(epoxyalkyl)THIQ as a pale oil.

Protocol 2: Titanocene(III)-Catalyzed Reductive Cyclization

Objective: Reductive opening of the N-(epoxyalkyl)THIQ to form a bridged polycyclic architecture.

  • Catalyst Generation: In an argon-filled glovebox, charge a Schlenk flask with titanocene dichloride ( Cp2​TiCl2​ , 20 mol% ) and activated zinc dust ( 40 mol% ).

  • Activation: Add anhydrous THF ( 10 mL ) to the flask. Stir vigorously for 30 minutes until the suspension transitions from red to a characteristic lime-green, indicating the formation of the active Ti(III) species ( Cp2​TiCl ).

  • Substrate Addition: Dissolve the N-(epoxyalkyl)THIQ substrate ( 1.0 mmol ) in 5 mL THF and add it dropwise to the active catalyst suspension over 30 minutes.

  • Cyclization: Stir the reaction at room temperature until complete consumption of the starting material is observed via GC-MS.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH4​Cl ( 10 mL ). Extract the aqueous layer with EtOAc ( 3×15 mL ). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via chromatography.

References

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: PubMed Central (PMC) / NIH
  • Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)
  • An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization to Diastereoselective Syntheses of (±)-β-Noscapine and (±)-β-Hydrastine Source: Organic Letters (ACS)
  • Study on CO2 Corrosion Behavior of Underground Gas Storage Pipe Columns and Establishment of Corrosion Inhibition System Source: Processes / ResearchG
  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors Source: Journal of Medicinal Chemistry (ACS)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Epoxide Ring-Opening Protocols for 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Pharmacological Context & Structural Significance The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a privileged pharmacophore embedded in numerous neuroactive, antimicrobial, and cardiovascular agents. When functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Significance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a privileged pharmacophore embedded in numerous neuroactive, antimicrobial, and cardiovascular agents. When functionalized with a terminal oxirane (epoxide) at the nitrogen atom—yielding 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline —the molecule transforms into a highly versatile electrophilic hub. The inherent strain of the three-membered oxirane ring (approx. 27 kcal/mol) drives its reactivity, allowing for the rapid installation of diverse nucleophiles to generate β -amino alcohols. These structural motifs are critical for the development of β -adrenergic blockers, chiral ligands, and complex alkaloid scaffolds 1[1].

Mechanistic Rationale & Regioselectivity (The "Why")

The regiochemical outcome of the epoxide ring opening is dictated by a strict interplay between steric hindrance, electronic effects, and neighboring group participation. Understanding these pathways is essential for predicting product distribution and optimizing reaction conditions.

  • Direct SN2 Pathway (Basic/Neutral Conditions): In the absence of strong acids, nucleophiles preferentially attack the less sterically hindered terminal carbon (C3) of the oxirane. This classical SN2 trajectory minimizes steric clash with the bulky THIQ core, yielding exclusively 1-substituted-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol derivatives.

  • Azetidinium Intermediate Pathway (Neighboring Group Participation): Under certain activating conditions, the tertiary amine of the THIQ core can undergo intramolecular attack on the epoxide, generating a transient, highly strained 3-hydroxyazetidinium ion 2[2]. Because azetidinium rings possess significant angular strain, they are highly susceptible to nucleophilic ring-opening 3[3]. Attack on this intermediate also predominantly occurs at the less hindered position, reinforcing terminal regioselectivity. Recent advancements in hydrogen-bond-donor catalysis have even enabled highly enantioselective ring openings of such strained aza-heterocycles 4[4].

Mechanism A 2-(Oxiran-2-ylmethyl)-THIQ (Starting Material) B Direct SN2 Attack (Basic/Neutral) A->B Nucleophile C Protonation of Epoxide (Acidic Conditions) A->C H+ E Regioselective Terminal Attack (C3 Position) B->E D Transient Azetidinium Ion (Neighboring Group) C->D Intramolecular N-attack C->E Nucleophile D->E Ring Opening F β-Amino Alcohol Derivative (Target Product) E->F Product Formation

Fig 1. Mechanistic pathways of THIQ-epoxide ring opening via SN2 and azetidinium intermediates.

Self-Validating Experimental Protocols (The "How")

To ensure high fidelity in synthesis, the following protocols are designed as self-validating systems. The causality behind each solvent and catalyst choice is explicitly detailed to empower researchers to troubleshoot effectively.

Workflow Step1 1. Substrate Preparation Dissolve THIQ-epoxide Step2 2. Nucleophile Addition (Amines, Alcohols, Thiols) Step1->Step2 Step3 3. Catalyst/Promoter (Lewis Acid, Base, or Heat) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS Validation) Step3->Step4 Step4->Step3 Incomplete Step5 5. Quenching & Extraction (Aqueous Workup) Step4->Step5 Complete Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2. Standardized experimental workflow for the nucleophilic ring opening of THIQ-epoxides.

Protocol A: Aminolysis (Synthesis of 1,3-Diamino-2-propanol Derivatives)

Causality: Protic solvents like ethanol are chosen because they act as mild hydrogen-bond donors. They activate the epoxide oxygen toward nucleophilic attack without the need for harsh Lewis acids that could induce unwanted polymerization of the oxirane.

  • Preparation: Dissolve 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 mmol, 189 mg) in absolute ethanol (5.0 mL).

  • Nucleophile Addition: Add the primary or secondary amine (1.5 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C (reflux) under an inert argon atmosphere for 4–6 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the UV-active, non-polar epoxide spot (Rf ~0.6) is entirely replaced by a highly polar, ninhydrin-active spot (Rf ~0.2). Mechanistic proof: This dramatic Rf drop is directly caused by the unmasking of the free, hydrogen-bonding secondary hydroxyl group.

  • Workup: Concentrate the mixture in vacuo. Redissolve in EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Protocol B: Acid-Catalyzed Alcoholysis (Synthesis of 1-Alkoxy-3-amino-2-propanols)

Causality: Alcohols are weak nucleophiles and require electrophilic activation of the epoxide. BF₃·OEt₂ is used as a Lewis acid to coordinate the oxirane oxygen. The temperature is kept strictly at 0 °C to prevent the highly reactive protonated epoxide from undergoing uncontrolled oligomerization.

  • Preparation: Dissolve the THIQ-epoxide (1.0 mmol) in the desired anhydrous alcohol (5.0 mL), which acts as both solvent and nucleophile.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add BF₃·OEt₂ (0.05 mmol, 5 mol%) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation Checkpoint (NMR): Take a crude ¹H NMR aliquot. The successful ring opening is confirmed by the disappearance of the characteristic oxirane multiplet at ~2.8 ppm and the appearance of a downfield methine proton adjacent to the newly formed hydroxyl group at ~3.8–4.2 ppm.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid, extract with DCM (3 × 10 mL), dry, and concentrate.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters for various nucleophile classes, demonstrating the robust regioselectivity (C3 vs C2 attack) across different conditions.

Nucleophile ClassSpecific ReagentCatalyst / PromoterSolventTemp (°C)Time (h)Regioselectivity (C3:C2)Typical Yield (%)
Aliphatic Amine IsopropylamineNone (H-bond activation)Ethanol80 (Reflux)4–6>99:185–92
Aromatic Amine AnilineLiClO₄ (0.1 eq)Acetonitrile608–1295:575–80
Alcohol MethanolBF₃·OEt₂ (0.05 eq)Methanol0 to 252–490:1070–85
Thiol ThiophenolEt₃N (1.2 eq)DCM252–3>99:188–95
References
  • Zhao et al., "An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization to Diastereoselective Syntheses of (±)-β-Noscapine and (±)-β-Hydrastine", Organic Letters - ACS Publications.1

  • Alcaide et al., "Novel Syntheses of Azetidines and Azetidinones", Chemical Reviews - ACS Publications. 2

  • Bott, T. M., & West, F. G., "Preparation and Synthetic Applications of Azetidines", Heterocycles. 3

  • "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis", Journal of the American Chemical Society. 4

Sources

Application

Application Note: Comprehensive NMR Characterization of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Abstract This application note provides a detailed, field-proven guide for the definitive structural elucidation of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline using a suite of high-resolution Nuclear Magnetic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven guide for the definitive structural elucidation of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. We present a comprehensive protocol for sample preparation and data acquisition for ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), and Correlation Spectroscopy (COSY). The causality behind experimental choices is explained, and a full analysis of the spectral data is provided to serve as an authoritative reference for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (Molecular Formula: C₁₂H₁₅NO, Molecular Weight: 189.26 g/mol ) is a key synthetic intermediate that combines two highly significant chemical scaffolds.[1] The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and pharmacologically active compounds.[2][3] The appended oxirane (epoxide) ring is a versatile functional group, susceptible to nucleophilic ring-opening reactions, making this molecule a valuable precursor for the synthesis of diverse and complex target molecules.

Given its potential in synthetic applications, unambiguous structural verification is paramount. NMR spectroscopy stands as the most powerful tool for this purpose. This guide details the application of one- and two-dimensional NMR experiments to fully characterize the molecule, ensuring its structural integrity and purity.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignment, the following atom numbering convention is used throughout this document. This systematic numbering is essential for correlating specific NMR signals to their corresponding nuclei within the molecule.

Caption: Molecular structure and atom numbering for spectral assignments.

Experimental Protocols

Rationale for Experimental Design

The selection of NMR experiments and parameters is driven by the need for a self-validating system of structural analysis.

  • ¹H and ¹³C NMR provide the fundamental framework, identifying the chemical environments of all proton and carbon nuclei.

  • DEPT-135 is chosen to differentiate carbon types (CH, CH₂, CH₃), which is critical for assigning the aliphatic signals of the tetrahydroisoquinoline and glycidyl moieties.[4][5] This technique enhances signal acquisition and provides multiplicity information that is lost in standard broadband-decoupled ¹³C spectra.[6][7]

  • COSY is employed to establish proton-proton coupling networks.[8][9] This 2D experiment is indispensable for tracing the connectivity through the aliphatic chains of the molecule, confirming which protons are adjacent in the structure.[10][11]

Protocol 1: NMR Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline into a clean, dry vial.

  • Solvent Selection: Use Deuterated Chloroform (CDCl₃) as the solvent. CDCl₃ is selected for its excellent solubilizing power for a wide range of organic molecules and its relatively clean spectral window.[12][13]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) to the vial. TMS serves as the internal standard for referencing both ¹H and ¹³C chemical shifts to 0.00 ppm.[14]

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Finalization: Cap the NMR tube securely. Ensure the exterior of the tube is clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

ExperimentParameterRecommended ValueRationale
¹H NMR Pulse ProgramStandard (zg30)Standard 30° pulse for quantitative analysis.
Spectral Width~16 ppmCovers the full range of expected proton signals.
Number of Scans16Sufficient for good signal-to-noise (S/N) for a ~10 mg sample.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of protons, improving quantitation.
¹³C{¹H} NMR Pulse ProgramStandard (zgpg30)Broadband proton decoupling simplifies the spectrum to singlets.
Spectral Width~220 ppmCovers the full range of expected carbon signals.
Number of Scans1024Higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay for carbon spectra.
DEPT-135 Pulse ProgramStandard DEPTDifferentiates carbon signals based on attached protons.
Pulse Angle135°Generates positive CH/CH₃ signals and negative CH₂ signals.
Number of Scans256Fewer scans than ¹³C due to polarization transfer enhancement.
Relaxation Delay (d1)2.0 sStandard delay.
¹H-¹H COSY Pulse ProgramStandard COSYReveals J-coupling correlations between protons.
Spectral Width (F1, F2)~10 ppmFocused on the proton chemical shift range.
Number of Increments256Defines the resolution in the indirect dimension (F1).
Scans per Increment8Balances S/N and total experiment time.

Data Analysis and Structural Elucidation

¹H NMR Spectral Data

The ¹H NMR spectrum provides the initial overview of the proton environments. The aromatic region shows signals for the benzene ring protons, while the aliphatic region contains the more complex, overlapping signals from the tetrahydroisoquinoline and glycidyl moieties.

Table 1: Predicted ¹H NMR Signal Assignments (CDCl₃)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5, H-6, H-7, H-87.00 - 7.20m-4HAromatic Protons
H-13.65s-2HBenzylic Methylene
H-32.90tJ = 5.82HMethylene (aliphatic)
H-42.75tJ = 5.82HMethylene (benzylic)
H-9a, H-9b2.55, 2.85dd, ddJ ≈ 14.0, 4.0, 8.02HN-CH₂ (diastereotopic)
H-103.10m-1HEpoxide CH
H-11a2.78ddJ ≈ 5.0, 4.21HEpoxide CH₂ (diastereotopic)
H-11b2.60ddJ ≈ 5.0, 2.61HEpoxide CH₂ (diastereotopic)
  • Aromatic Region (δ 7.00-7.20): A complex multiplet integrating to 4 protons corresponds to the protons on the benzene ring.

  • Tetrahydroisoquinoline Core: The benzylic protons at the C-1 position appear as a singlet around δ 3.65. The two sets of methylene protons at C-3 and C-4 appear as coupled triplets around δ 2.90 and δ 2.75, respectively.

  • Glycidyl Group: This group presents a more complex system due to the chiral center at C-10.

    • The C-9 methylene protons (H-9a/b) are diastereotopic and appear as two distinct signals, each a doublet of doublets.

    • The C-10 methine proton (H-10) is coupled to three other protons and appears as a multiplet.

    • The C-11 epoxide methylene protons (H-11a/b) are also diastereotopic and inequivalent, each appearing as a doublet of doublets due to geminal and vicinal coupling.

¹³C NMR and DEPT-135 Spectral Data

The ¹³C NMR spectrum reveals all unique carbon atoms, while the DEPT-135 experiment confirms the multiplicity of each carbon, which is crucial for unambiguous assignment.

Table 2: Predicted ¹³C NMR and DEPT-135 Signal Assignments (CDCl₃)

Carbon(s)Predicted δ (ppm)DEPT-135 PhaseAssignment
C-8a, C-4a~134.5AbsentQuaternary Aromatic
C-5, C-6, C-7, C-8125.5 - 129.0PositiveAromatic CH
C-9~58.0NegativeN-CH₂
C-1~56.0NegativeBenzylic CH₂
C-3~51.0NegativeAliphatic CH₂
C-10~50.5PositiveEpoxide CH
C-11~44.5NegativeEpoxide CH₂
C-4~29.0NegativeBenzylic CH₂
  • DEPT-135 Analysis: This experiment validates the assignments. The signals for the quaternary carbons C-4a and C-8a are absent. The aromatic CH carbons and the epoxide CH (C-10) appear as positive peaks. All five CH₂ groups (C-1, C-3, C-4, C-9, and C-11) appear as negative peaks, confirming their identity.

¹H-¹H COSY Analysis

The COSY spectrum reveals the bonding network by showing correlations between coupled protons. This is the final piece of evidence that connects the different spin systems within the molecule.

Caption: Key ¹H-¹H COSY correlations identifying distinct spin systems.

  • Aromatic System (Blue): Strong correlations are observed between adjacent aromatic protons (H-5 ↔ H-6, H-6 ↔ H-7, H-7 ↔ H-8), confirming their connectivity.

  • Tetrahydroisoquinoline Aliphatic System (Red): A clear cross-peak between the triplets at δ ~2.90 (H-3) and δ ~2.75 (H-4) confirms the -CH₂-CH₂- fragment.

  • Glycidyl System (Yellow): The COSY spectrum is vital here. It shows a correlation between the N-methylene protons (H-9) and the epoxide methine proton (H-10). Crucially, it also shows a correlation between H-10 and the epoxide methylene protons (H-11), definitively establishing the connectivity of the entire oxiran-2-ylmethyl side chain.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, DEPT-135, and COSY provides a robust and self-validating methodology for the complete and unambiguous structural characterization of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. The protocols and spectral interpretations detailed in this note serve as an authoritative guide for chemists and researchers, ensuring high confidence in the identity and purity of this valuable synthetic building block. This comprehensive approach underscores the power of modern NMR spectroscopy in advancing drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • JEOL. COSY (COrrelation SpectroscopY). [Link]

  • Scribd. Understanding COSY NMR Spectra. [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

  • SlideShare. Dept nmr. [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • ACG Publications. Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Appretech Scientific Limited. 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

  • Organic Chemistry Portal. Tetrahydroisoquinoline synthesis. [Link]

Sources

Method

Enantioselective synthesis pathways for chiral 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Application Note & Protocol Guide Topic: Enantioselective Synthesis Pathways for Chiral 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Audience: Researchers, scientists, and drug development professionals. Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Enantioselective Synthesis Pathways for Chiral 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Chiral Synthon

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2][3] When functionalized with a chiral glycidyl (oxiran-2-ylmethyl) group at the N2 position, it becomes a highly valuable and versatile chiral building block. The terminal epoxide is a potent electrophile, susceptible to regioselective ring-opening by a variety of nucleophiles, enabling the construction of complex chiral side-chains found in many drug candidates, including beta-blockers and antiviral agents.

The stereochemistry of the oxirane ring is critical for biological activity. Therefore, access to enantiomerically pure (R)- or (S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a key prerequisite for the development of stereochemically defined pharmaceuticals. This guide provides a detailed analysis and actionable protocols for the principal enantioselective strategies to synthesize this target molecule. We will explore three distinct, field-proven pathways:

  • Chiral Pool Synthesis: The most direct and industrially favored approach, leveraging commercially available, enantiopure starting materials.

  • Asymmetric Epoxidation: A flexible strategy involving the late-stage introduction of chirality onto a prochiral olefin precursor.

  • Enzymatic Kinetic Resolution: A biocatalytic method for separating a racemic mixture of the final product.

Each section explains the underlying chemical logic, provides validated, step-by-step protocols, and summarizes key performance indicators to guide the researcher in selecting the optimal pathway for their specific research and development needs.

Pathway 1: Chiral Pool Synthesis via Nucleophilic Substitution

This is the most efficient and economical pathway for producing enantiopure 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. The strategy relies on transferring the stereochemistry from a readily available and inexpensive chiral C3 synthon, such as (R)- or (S)-epichlorohydrin, to the final product.[4] The reaction proceeds through a robust, two-step, one-pot sequence.

Causality and Mechanistic Insight

The overall transformation is the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with a chiral glycidyl equivalent. The process involves an initial nucleophilic substitution followed by an in-situ, base-promoted intramolecular cyclization.

  • Step 1: Nucleophilic Attack. The secondary amine of the THIQ nucleus acts as a nucleophile, attacking the primary carbon of epichlorohydrin, which bears the leaving group (chloride). This results in the formation of a chiral N-(3-chloro-2-hydroxypropyl)tetrahydroisoquinoline intermediate.

  • Step 2: Intramolecular Cyclization. A base (e.g., sodium hydroxide) is added to deprotonate the secondary alcohol of the chlorohydrin intermediate, forming an alkoxide. This alkoxide then undergoes a rapid intramolecular Williamson ether synthesis (an SN2 reaction), displacing the chloride to form the desired epoxide ring.

Crucially, the stereocenter from the starting epichlorohydrin is conserved throughout the reaction sequence, leading to a product with very high enantiomeric excess (typically >99% e.e.). A similar and highly effective protocol has been demonstrated for the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from morpholine and (R)-epichlorohydrin.[5]

Experimental Protocol: Synthesis of (S)-2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

This protocol is designed for the synthesis of the (S)-enantiomer using (R)-epichlorohydrin. To synthesize the (R)-enantiomer, simply substitute (S)-epichlorohydrin.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ)

  • (R)-(-)-Epichlorohydrin

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroisoquinoline (10.0 g, 75.1 mmol, 1.0 equiv.) in methanol (75 mL).

  • Initial Alkylation: Cool the solution to 0 °C in an ice-water bath. Add (R)-(-)-epichlorohydrin (7.6 g, 82.6 mmol, 1.1 equiv.) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Aging: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the THIQ spot is consumed.

  • Epoxide Formation: Re-cool the reaction mixture to 0 °C. Prepare a solution of sodium hydroxide (3.3 g, 82.6 mmol, 1.1 equiv.) in water (15 mL) and add it dropwise to the flask, maintaining the temperature below 10 °C.

  • Final Stirring: After the addition of the NaOH solution, allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up & Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water (50 mL).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product as a colorless or pale yellow oil.

Data Presentation
ParameterExpected ValueNotes
Yield 80-95%Highly dependent on precise temperature control and reaction time.
Enantiomeric Excess (e.e.) >99%Chirality is directly transferred from the starting material.
Appearance Colorless to pale yellow oil-
Key Analytical Data Consistent with literature valuesConfirm structure via ¹H NMR, ¹³C NMR, and MS. Confirm e.e. via chiral HPLC.
Visualization: Chiral Pool Synthesis Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification THIQ THIQ in MeOH Mix Reaction Mixture (0°C to RT) THIQ->Mix Epi (R)-Epichlorohydrin Epi->Mix Cyclize In-situ Epoxide Formation (0°C to RT) Mix->Cyclize Chlorohydrin Intermediate Base NaOH (aq) Base->Cyclize Workup Solvent Removal & Extraction (DCM) Cyclize->Workup Purify Column Chromatography Workup->Purify Product (S)-Product (e.e. >99%) Purify->Product G THIQ 1,2,3,4-Tetrahydroisoquinoline Prochiral 2-Allyl-THIQ (Prochiral Olefin) THIQ->Prochiral N-Allylation Allyl_Br Allyl Bromide, K₂CO₃ Product (R)-Product (e.e. 90-97%) Prochiral->Product Asymmetric Epoxidation Catalyst (S,S)-Jacobsen's Catalyst Oxidant NaOCl, 0°C G cluster_products Products at ~50% Conversion Racemate Racemic Epoxide ((R)- and (S)-) Enzyme Lipase (e.g., CAL-B) H₂O, Buffer Racemate->Enzyme S_Epoxide (S)-Epoxide (Unreacted, High e.e.) Enzyme->S_Epoxide Slow/No Reaction R_Diol (R)-Diol (Product, High e.e.) Enzyme->R_Diol Fast Hydrolysis

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution Strategies for Oxiranylmethyl Tetrahydroisoquinoline Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its rigid, benzofused piperidine structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal template for drug design. When functionalized with an oxiranylmethyl (glycidyl) group, the THIQ scaffold becomes a versatile precursor for a wide range of biologically active molecules, most notably β-adrenergic blockers (beta-blockers).[3][4]

The high reactivity of the strained epoxide ring allows for facile and often regioselective ring-opening via nucleophilic substitution. This reaction is a cornerstone for introducing diverse functionalities, leading to the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The resulting β-amino alcohols, β-alkoxy alcohols, and β-thio alcohols are key structural motifs in many cardiovascular drugs.[4][5][6] This guide provides a detailed overview of the mechanistic principles and practical laboratory protocols for the nucleophilic ring-opening of oxiranylmethyl tetrahydroisoquinolines.

Mechanistic Principles: Regioselectivity in Epoxide Ring-Opening

The critical factor governing the outcome of nucleophilic attack on an unsymmetrical epoxide, such as an oxiranylmethyl group attached to a THIQ nitrogen, is the regioselectivity of the reaction. This is dictated primarily by the reaction conditions—specifically, whether the reaction is conducted in a basic/neutral medium or an acidic medium.[7][8]

Basic or Neutral Conditions (S_N2 Pathway)

Under basic or neutral conditions, the reaction proceeds via a standard S_N2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C3' of the oxiranylmethyl moiety).[8][9] This pathway results in the formation of a single, predictable regioisomer.

Acidic Conditions (S_N1-like Pathway)

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a better leaving group.[7][9] This activation weakens the C-O bonds and induces a significant partial positive charge on the epoxide carbons. The reaction proceeds through a transition state with substantial S_N1 character. Consequently, the nucleophile preferentially attacks the more substituted carbon (C2' of the oxiranylmethyl moiety), as this carbon can better stabilize the developing positive charge.[10][11] This results in the opposite regioisomer compared to the base-catalyzed pathway.

G cluster_0 Regioselectivity of Epoxide Ring Opening start Oxiranylmethyl-THIQ cond_acid Acidic Conditions (H+ or Lewis Acid) start->cond_acid cond_base Basic / Neutral Conditions (Strong Nucleophile) start->cond_base prod_a Product A (Nucleophile at more substituted carbon) cond_acid->prod_a  Attack at C2' mech_sn1 SN1-like Mechanism prod_b Product B (Nucleophile at less substituted carbon) cond_base->prod_b  Attack at C3' mech_sn2 SN2 Mechanism

Caption: Regiochemical outcome of nucleophilic attack on oxiranylmethyl-THIQ.

Common Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed to open the epoxide ring, each introducing a distinct functional group. The choice of nucleophile and catalyst is critical for achieving high yields and selectivity.

Nucleophile ClassExample NucleophileCatalyst / ConditionsProduct TypeKey Applications / Refs
Nitrogen Isopropylamine, AnilinesNone, or Lewis Acids (ZrCl₄, LiBr)β-Amino AlcoholSynthesis of β-blockers[4][5]
Sodium Azide (NaN₃)NH₄Cl, Methanol/H₂Oβ-Azido AlcoholPrecursor to primary amines[12]
Oxygen Phenols, AlcoholsBase (NaH, K₂CO₃) or Acidβ-Alkoxy/Aryloxy AlcoholSynthesis of β-blockers[6][9][13]
Water (Hydrolysis)Acid (H₂SO₄) or Base (NaOH)DiolVicinal diol synthesis[7]
Sulfur Thiols (e.g., Thiophenol)Base (Et₃N, NaH)β-Thioether AlcoholIntroduction of sulfur moieties[14]
Carbon Grignard Reagents (R-MgBr)Anhydrous Ether/THFPrimary/Secondary AlcoholC-C bond formation[7]
IndolesAcid (e.g., PAGs)C-alkylated IndoleFunctionalization of heterocycles[14]

Experimental Protocols

The following protocols are representative procedures for the nucleophilic ring-opening of a model substrate, N-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) prior to use.

G reagents Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere if needed) reagents->setup reaction Reaction Monitoring (TLC / LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify char Product Characterization (NMR, MS, IR) purify->char

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Aminolysis with Isopropylamine (β-Blocker Analogue Synthesis)

This protocol describes the synthesis of 1-(isopropylamino)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, a structural analogue of propranolol, via a direct S_N2 pathway.[4][5]

  • Materials and Reagents:

    • N-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

    • Isopropylamine (3.0 eq)

    • Ethanol (as solvent)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

  • Step-by-Step Procedure:

    • To a round-bottom flask, add N-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (e.g., 1.89 g, 10 mmol) and ethanol (50 mL).

    • Add isopropylamine (e.g., 2.55 mL, 30 mmol) to the solution at room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure β-amino alcohol.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Ring-Opening with Thiophenol

This protocol details the base-promoted ring-opening of the epoxide with a sulfur nucleophile, yielding a β-thioether alcohol.[14]

  • Materials and Reagents:

    • N-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

    • Thiophenol (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (DCM) (as solvent)

    • 1 M aqueous HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Dissolve N-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (e.g., 1.89 g, 10 mmol) in DCM (40 mL) in a round-bottom flask.

    • Add thiophenol (e.g., 1.13 mL, 11 mmol) followed by triethylamine (e.g., 1.67 mL, 12 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete in 12-18 hours.

    • Upon completion, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) and saturated NaHCO₃ (2 x 20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired 1-(phenylthio)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol.

  • Characterization:

    • Verify the product identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This protocol demonstrates a Lewis acid-catalyzed reaction, which can influence regioselectivity and accelerate the reaction rate. Here, methanol is used as both the nucleophile and solvent.[5][15]

  • Materials and Reagents:

    • N-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

    • Zirconium(IV) chloride (ZrCl₄) (0.1 eq)

    • Anhydrous Methanol (as solvent and nucleophile)

    • Ethyl acetate

    • Deionized water

  • Equipment:

    • Dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

    • Magnetic stirrer and stir bar

    • Syringes for transfer of anhydrous solvent

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add ZrCl₄ (e.g., 0.23 g, 1 mmol).

    • Add anhydrous methanol (30 mL) and stir until the catalyst dissolves.

    • Add N-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (e.g., 1.89 g, 10 mmol) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC (eluent: 10% methanol in ethyl acetate). The reaction is often complete within 2-4 hours.[5]

    • Upon completion, quench the reaction by the slow addition of water (10 mL).

    • Remove most of the methanol using a rotary evaporator.

    • Add ethyl acetate (50 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the β-methoxy alcohol product.

  • Characterization:

    • Analyze the product via NMR and mass spectrometry to confirm its structure and regiochemistry.

Conclusion

The nucleophilic ring-opening of oxiranylmethyl tetrahydroisoquinolines is a powerful and versatile strategy in synthetic and medicinal chemistry. By carefully selecting the nucleophile and controlling the reaction conditions (acidic vs. basic), chemists can selectively synthesize a diverse range of functionalized THIQ derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemistry, enabling the development of novel compounds with significant therapeutic potential.

References

  • Different protocols for the nucleophilic ring-opening reaction of epoxides - ResearchGate. Available at: [Link]

  • Mandal, T., & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Chemistry & Biology Interface. Available at: [Link]

  • Kobayashi, S., et al. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters. Available at: [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Available at: [Link]

  • Wang, Z., et al. (2019). An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization to Diastereoselective Syntheses of (±)-β-Noscapine and (±)-β-Hydrastine. Organic Letters. Available at: [Link]

  • Krajsovská, M., et al. (2011). Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers. PubMed. Available at: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • Chen, K.-H., et al. (2014). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules. Available at: [Link]

  • Regioselectivity of epoxide ring-opening. (2018). YouTube. Available at: [Link]

  • Pan, B., et al. (2025). Advances in One‐Pot Construction of Complex Ring Systems via Aziridine‐Based Strain‐Release Strategy. ResearchGate. Available at: [Link]

  • Gadževa, N. N., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. Available at: [Link]

  • Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review. Available at: [Link]

  • Kara, Y., et al. (2022). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. GCRIS. Available at: [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Chemistry Stack Exchange. Available at: [Link]

  • Singh, R., & Kaur, G. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Ivanova, Y., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Available at: [Link]

  • Wang, X., et al. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]

  • Dudley, G. B., et al. (2008). Lewis Acid Catalyzed Formation of Tetrahydroquinolines via an Intramolecular Redox Process. Organic Letters. Available at: [Link]

  • Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research. Available at: [Link]

  • Grunewald, G. L., et al. (1989). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. PubMed. Available at: [Link]

  • El Glaoui, M., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices. Available at: [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Mekheimer, R., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Extra Topics on Nucleophilic Substitution Reaction. (2021). Chemistry LibreTexts. Available at: [Link]

  • Johnson, A. J., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. Available at: [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Processes for 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a comprehensive, scientifically grounded guide for the scalable synthesis of 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a comprehensive, scientifically grounded guide for the scalable synthesis of 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, transitioning from traditional batch methods to advanced continuous flow chemistry.

Introduction & Mechanistic Overview

The compound 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a highly valuable synthetic intermediate. It features a versatile epoxide moiety appended to a rigid tetrahydroisoquinoline (THIQ) core. This structural motif is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor in the development of potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors for targeted cancer therapies .

The synthesis relies on the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with epichlorohydrin. The reaction proceeds via a two-step domino mechanistic pathway:

  • Aminolysis (Nucleophilic Attack): The secondary amine of THIQ attacks the less sterically hindered terminal carbon of epichlorohydrin. This opens the epoxide ring, yielding a transient chlorohydrin intermediate (1-chloro-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol).

  • Intramolecular Ring Closure: Upon the introduction of an aqueous base, the hydroxyl group of the chlorohydrin is deprotonated. This triggers a rapid intramolecular SN2 displacement of the adjacent chloride ion, regenerating the epoxide ring to yield the final product .

Mechanism THIQ 1,2,3,4-Tetrahydroisoquinoline (THIQ) CHLORO Chlorohydrin Intermediate THIQ->CHLORO Nucleophilic Attack EPI Epichlorohydrin EPI->CHLORO Aminolysis PROD 2-(Oxiran-2-ylmethyl)-THIQ (Target Epoxide) CHLORO->PROD Intramolecular SN2 BASE Base (NaOH/KOH) BASE->PROD Deprotonation BYPROD Dimerization / Hydrolysis (Impurities) PROD->BYPROD Excess THIQ or H2O

Mechanistic pathway of THIQ alkylation and subsequent epoxide ring closure.

Scale-Up Considerations & Causality

Transitioning this synthesis from the benchtop to pilot-scale manufacturing introduces several critical thermodynamic and safety challenges. Every protocol step must be designed with causality in mind to ensure a self-validating, safe process.

  • Exothermicity & Thermal Runaway: The initial aminolysis of epichlorohydrin is highly exothermic. In large-scale batch reactors, poor heat dissipation can lead to localized hotspots, accelerating unwanted polymerization. Continuous flow chemistry mitigates this by providing an exceptionally high surface-area-to-volume ratio, ensuring near-isothermal conditions and preventing thermal runaway .

  • Bis-Alkylation (Dimerization): The target epoxide product is electrophilic and can react with unreacted THIQ to form a bulky, inactive dimer. Causality: To suppress this, epichlorohydrin must be maintained in a slight stoichiometric excess, and the reaction must be kept sufficiently dilute until the THIQ is fully consumed.

  • Genotoxicity & Hydrolysis: Epichlorohydrin is a known mutagen and probable carcinogen . Strict engineering controls are required to limit operator exposure. Furthermore, prolonged exposure of the final epoxide to strong aqueous bases leads to hydrolysis (diol formation). Causality: A biphasic reaction system with rapid in-line phase separation ensures the epoxide is immediately partitioned into the organic phase, shielding it from the aqueous base.

Experimental Protocols

Protocol A: Optimized Batch Synthesis (100g Scale)

Note: This protocol utilizes a biphasic system to protect the formed epoxide.

  • Preparation: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and addition funnel with 1,2,3,4-tetrahydroisoquinoline (100 g, 0.75 mol) dissolved in absolute ethanol (400 mL).

  • Aminolysis: Cool the reactor jacket to 0–5 °C. Begin dropwise addition of epichlorohydrin (83.3 g, 0.90 mol, 1.2 eq). Self-Validation Check: Monitor the internal temperature; the addition rate must be controlled to ensure the internal temperature does not exceed 15 °C.

  • Incubation: Once addition is complete, allow the mixture to stir at 15 °C for 4 hours to ensure complete conversion to the chlorohydrin intermediate.

  • Ring Closure: Add 400 mL of a pre-chilled 20% w/v aqueous NaOH solution dropwise over 30 minutes. Stir vigorously for an additional 2 hours at 10 °C.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract with ethyl acetate (3 × 300 mL). Wash the combined organic layers with brine (200 mL) to remove residual NaOH, then dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure (water bath < 30 °C to prevent thermal degradation of the epoxide) to yield the crude product as a pale yellow oil.

Protocol B: Continuous Flow Synthesis (Recommended for >1 kg Scale)

Note: Flow chemistry drastically reduces residence time and improves the E-factor by eliminating massive solvent volumes used for heat sinking.

  • Feed Preparation:

    • Feed 1: 2.0 M THIQ in Ethanol.

    • Feed 2: Neat Epichlorohydrin.

    • Feed 3: 5.0 M Aqueous NaOH.

  • Stage 1 (Aminolysis): Pump Feed 1 (10 mL/min) and Feed 2 (1.2 mL/min) into a T-mixer. Route the mixed stream through a perfluoroalkoxy (PFA) reactor coil (Volume = 300 mL) submerged in a 25 °C thermostatic bath. Residence time: ~26 minutes.

  • Stage 2 (Ring Closure): Route the effluent from Coil 1 into a second T-mixer, introducing Feed 3 (5 mL/min). Pass this stream through a second PFA coil (Volume = 160 mL) maintained at 15 °C. Residence time: ~10 minutes.

  • In-Line Separation: Direct the biphasic effluent into a continuous liquid-liquid membrane separator. The organic phase containing the target epoxide is collected continuously, while the aqueous waste (containing NaCl and unreacted NaOH) is diverted to waste.

FlowProcess Feed1 Feed 1: THIQ in EtOH Mixer1 T-Mixer 1 Feed1->Mixer1 Feed2 Feed 2: Epichlorohydrin Feed2->Mixer1 Coil1 Reactor Coil 1 (25 °C, 26 min) Chlorohydrin Formation Mixer1->Coil1 Mixer2 T-Mixer 2 Coil1->Mixer2 Feed3 Feed 3: Aq. NaOH Feed3->Mixer2 Coil2 Reactor Coil 2 (15 °C, 10 min) Epoxide Formation Mixer2->Coil2 Separator In-line Liquid-Liquid Separator Coil2->Separator Organic Organic Phase (Product Stream) Separator->Organic Aqueous Aqueous Phase (Waste: NaCl, H2O) Separator->Aqueous

Continuous flow setup for the scalable synthesis of 2-(oxiran-2-ylmethyl)-THIQ.

Analytical Quality Control & Data Presentation

To ensure the process is self-validating, rigorous in-process controls (IPC) and final release specifications must be established. Flow chemistry demonstrates marked improvements in both yield and environmental impact (E-Factor).

Table 1: Process Performance Comparison

ParameterBatch ProcessContinuous Flow Process
Overall Yield (%) 72 - 76%88 - 92%
Total Reaction Time 6.5 hours~ 36 minutes
Dimerization Impurity 4.0 - 6.0%< 0.5%
E-Factor (Waste/Product) ~ 45~ 12
Thermal Control Prone to localized hotspotsNear-isothermal

Table 2: Quality Control Release Specifications for Target Epoxide

Analytical AttributeAnalytical MethodSpecification Limit
Appearance Visual InspectionClear to pale yellow viscous oil
Chemical Purity HPLC-UV (254 nm)≥ 98.0% (a/a)
Residual Epichlorohydrin GC-FID / Headspace≤ 10 ppm (Genotoxic safety limit)
Residual THIQ HPLC-UV (254 nm)≤ 0.5%
Water Content Karl Fischer Titration≤ 0.2% w/w

References

  • Tang Y, Huang S, Chen X, et al. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules. 2022; 27(19):6637. URL:[Link]

  • Sivo A, Ruta V, Vilé G. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. 2021; 86(20):14113-14120. URL:[Link]

  • U.S. Environmental Protection Agency. Assessment of Epichlorohydrin Uses, Occupational Exposure and Releases. EPA-560/11-83-014. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions to maximize 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline yield

Welcome to the Technical Support Center for the synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction conditions and maximize your product yield and purity.

The synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a critical step in the development of various pharmacologically active molecules, including certain beta-blockers.[1][2] The most common route involves the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) with an epoxide-containing electrophile, typically epichlorohydrin. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the desired product. This guide will walk you through troubleshooting common issues and provide a robust, optimized protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted 1,2,3,4-tetrahydroisoquinoline in my reaction mixture, even after an extended reaction time. What could be the cause?

Answer: Low or no conversion is a frequent issue and can often be traced back to several key factors related to the reaction setup and reagents.

  • Inadequate Base: The N-alkylation of the secondary amine in THIQ requires a base to deprotonate the nitrogen, making it a more potent nucleophile. If the base is too weak or not sufficiently soluble in the reaction solvent, the deprotonation will be inefficient, leading to poor conversion.[3]

    • Solution:

      • Choice of Base: Employ a moderately strong, non-nucleophilic base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid side reactions.[4]

      • Base Stoichiometry: Use at least 2.0-3.0 equivalents of the base to ensure complete deprotonation and to neutralize the acid generated during the reaction.[3]

      • Solubility: Ensure your chosen base has some solubility in the reaction solvent. If using an insoluble base like K₂CO₃, vigorous stirring is crucial.

  • Inappropriate Solvent: The solvent plays a critical role in an Sₙ2 reaction by solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred for this type of N-alkylation as they can stabilize the transition state.[3][4] If the starting materials have poor solubility, a solvent that fully dissolves all components at the reaction temperature should be chosen.[3]

  • Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Reactions are often run between room temperature and 80 °C.[3] The use of a microwave reactor can sometimes accelerate the reaction and improve yields.[5]

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • Solution:

      • 1,2,3,4-Tetrahydroisoquinoline: Ensure it is free from acidic impurities that would quench the base.

      • Epichlorohydrin: Use freshly distilled or a high-purity grade of epichlorohydrin. Epichlorohydrin can hydrolyze to form 3-chloro-1,2-propanediol, which will not participate in the desired reaction.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also observing significant impurities. How can I improve the selectivity?

Answer: The formation of byproducts is a common challenge in this synthesis due to the reactivity of the epoxide and the potential for over-alkylation.

  • Diol Formation: The most common byproduct is the corresponding diol, 1-chloro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, formed by the ring-opening of the epoxide by the chloride ion generated from epichlorohydrin or by trace amounts of water.[6]

    • Solution:

      • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and reagents.[6]

      • Choice of Epoxide Source: Consider using glycidyl tosylate or a similar reagent where the leaving group is less nucleophilic than chloride.

  • Over-alkylation (Quaternary Ammonium Salt Formation): The product, being a tertiary amine, can react with another molecule of epichlorohydrin to form a quaternary ammonium salt.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of epichlorohydrin.[3]

      • Slow Addition: Add the epichlorohydrin dropwise to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the initial N-alkylation over the subsequent quaternization.[3]

  • Polymerization of Epichlorohydrin: Under certain conditions, particularly in the presence of strong bases or acids, epichlorohydrin can polymerize.[7]

    • Solution:

      • Use a Milder Base: Opt for bases like K₂CO₃ or NaHCO₃ over stronger bases like NaH or alkoxides if polymerization is observed.

      • Temperature Control: Avoid excessively high reaction temperatures.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline from the crude reaction mixture.

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.

  • Standard Workup: A typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[3]

  • Column Chromatography: This is often the most effective method for purification.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Acid-Base Extraction: The basicity of the nitrogen in the product can be exploited for purification.

    • Dissolve the crude mixture in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1 M HCl) to move the amine-containing compounds into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH > 10.

    • Extract the product back into an organic solvent.

    • Dry and concentrate the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline from 1,2,3,4-tetrahydroisoquinoline and epichlorohydrin?

A1: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Substitution (Sₙ2): The secondary amine of 1,2,3,4-tetrahydroisoquinoline, after deprotonation by a base, acts as a nucleophile and attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group. This forms an intermediate, 1-chloro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol.

  • Intramolecular Epoxide Formation: The alkoxide, formed by the deprotonation of the hydroxyl group of the intermediate by the base, undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine and displacing it to form the desired epoxide ring.

Q2: Which base is optimal for this reaction?

A2: The choice of base is critical and depends on the specific reaction conditions and the reactivity of the substrate.

  • Potassium Carbonate (K₂CO₃): A good starting point. It is inexpensive, easy to handle, and generally effective.

  • Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than K₂CO₃ and can sometimes lead to higher yields, but it is more expensive.

  • Sodium Hydride (NaH): A very strong base that can be used if other bases fail, but it is highly reactive and requires careful handling under anhydrous conditions. It can also promote side reactions.[4]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are organic bases that can also be used, particularly if a homogeneous reaction is desired.[3]

Q3: Can I use a different alkylating agent instead of epichlorohydrin?

A3: Yes, other glycidyl derivatives with better leaving groups can be used, such as glycidyl tosylate or glycidyl nosylate. These reagents can sometimes lead to cleaner reactions and higher yields as the leaving groups (tosylate and nosylate) are less nucleophilic than chloride, reducing the risk of epoxide ring-opening by the leaving group.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the consumption of reactants and the formation of the product and any byproducts by observing their respective mass-to-charge ratios.

Optimized Experimental Protocol

This protocol provides a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv.)

  • Epichlorohydrin (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroisoquinoline (1.0 equiv.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 equiv.) to the solution.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add epichlorohydrin (1.2 equiv.) dropwise to the suspension over 10-15 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-50% ethyl acetate in hexanes).

Data Summary

ParameterRecommended ConditionRationale
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents favor Sₙ2 reactions.[3][4]
Base K₂CO₃ or Cs₂CO₃Effective, non-nucleophilic bases.[3]
Base Stoichiometry 2.0 - 3.0 equivalentsDrives the reaction to completion.[3]
Epichlorohydrin Stoichiometry 1.1 - 1.2 equivalentsMinimizes over-alkylation.[3]
Temperature 50 - 80 °CProvides sufficient activation energy without promoting excessive side reactions.[3]
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine THIQ, K2CO3, and ACN add_epichlorohydrin Add Epichlorohydrin dropwise prep_reagents->add_epichlorohydrin Stir at RT heat_reaction Heat to 60-70 °C add_epichlorohydrin->heat_reaction monitor_reaction Monitor by TLC/LC-MS heat_reaction->monitor_reaction 4-6 hours cool_filter Cool and Filter monitor_reaction->cool_filter Reaction Complete concentrate Concentrate cool_filter->concentrate chromatography Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Isolate Pure Product

Caption: Experimental workflow for the synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.

Reaction Mechanism

G THIQ THIQ-NH THIQ_anion THIQ-N⁻ THIQ->THIQ_anion Deprotonation Intermediate Halohydrin Intermediate THIQ_anion->Intermediate SN2 Attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 2-(Oxiran-2-ylmethyl)-THIQ Intermediate->Product Intramolecular Cyclization (SN2) Cl_ion Cl⁻ Intermediate->Cl_ion Base Base (K2CO3) Base_H Base-H⁺

Sources

Optimization

Technical Support Center: Advanced Purification and Crystallization of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex downstream processing challenges associated with 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex downstream processing challenges associated with 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.

This bifunctional molecule—synthesized via the1[1]—features a highly reactive epoxide and a basic tertiary amine. While it is a critical intermediate in drug development, its inherent instability requires precise control over pH, temperature, and nucleophilicity during purification and crystallization.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my product decompose into multiple polar spots during silica gel chromatography? Causality: Standard silica gel is inherently acidic, with surface silanol groups creating a local pH of 4.5–5.5. The conjugate acid of the tetrahydroisoquinoline core has a2[2]. When the basic nitrogen is protonated by the silica, or when the epoxide oxygen coordinates with the acidic silanols, the oxirane ring becomes highly susceptible to nucleophilic attack or solvolysis. This leads to 3[3] and the formation of diols or polymeric mixtures. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1–5% triethylamine (TEA) to cap acidic silanol sites, ensuring the epoxide remains intact during elution.

Q2: The purified free base is a viscous oil that refuses to crystallize. How can I obtain a stable solid form without degrading the epoxide? Causality: The free base possesses high conformational flexibility and low lattice energy, often resulting in "oiling out." While salt formation is the thermodynamic solution, using strong mineral acids (like HCl) introduces highly nucleophilic counterions (Cl⁻) that rapidly attack the protonated epoxide, forming halohydrins. Solution: Utilize weak organic acids with low nucleophilicity but high hydrogen-bonding capacity to build a robust crystal lattice.2[2] is exceptional for this purpose; it facilitates proton transfer and forms an intricate diperiodic O—H···O hydrogen-bond network that stabilizes the 4[4] without attacking the oxirane.

Q3: I observe dimerization during the concentration of my purified fractions. How is this prevented? Causality: At elevated temperatures, the basic tertiary amine of one molecule acts as a nucleophile, attacking the terminal carbon of the epoxide on an adjacent molecule (intermolecular SN2). Solution: Maintain the rotary evaporator bath temperature strictly below 25°C. For final drying, rely on a high-vacuum manifold rather than prolonged heating.

II. Quantitative Data Summaries

Table 1: Comparison of Purification Methods & Epoxide Survival

Purification MethodStationary Phase pHEpoxide Survival Rate (%)Primary Contaminant / Issue
Standard Flash Chromatography4.5 – 5.5< 40%Ring-opened diols, polymers
Base-Deactivated Flash (2% TEA) 8.0 – 9.0 > 90% Trace TEA (removed via vacuum)
Basic Alumina Chromatography9.0 – 10.0~ 85%Lower resolution of impurities

Table 2: Acid Selection for Salt Crystallization of Epoxide-Amines

Acid UsedAcid pKa₁Conjugate Base NucleophilicityCrystallization Yield (%)Epoxide Integrity
Hydrochloric Acid (HCl)-3.0High (Cl⁻)0% (Forms oil)Destroyed (Chlorohydrin)
Acetic Acid4.76Moderate (AcO⁻)< 20%Partially degraded
(2S,3S)-Tartaric Acid 2.90 Very Low > 85% Intact

III. Self-Validating Experimental Protocols

Protocol A: Base-Deactivated Flash Chromatography

This protocol ensures the acidic silanol groups on the silica gel do not catalyze epoxide ring-opening.

  • Mobile Phase Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate 70:30) and add 2% v/v Triethylamine (TEA).

  • Column Saturation: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush with at least 3 column volumes to fully saturate and deactivate the acidic silanol groups.

  • Self-Validation Check (2D-TLC): Spot the crude mixture on the bottom-left corner of a square TLC plate. Develop in the modified mobile phase. Dry the plate completely, rotate 90 degrees, and develop again. Validation: If spots fall off the diagonal axis, on-column degradation is still occurring; increase TEA to 4% before proceeding.

  • Elution: Load the crude mixture and elute.

  • Concentration: Combine product fractions and concentrate immediately on a rotary evaporator with the water bath set to < 25°C to prevent thermal dimerization.

Protocol B: Controlled Tartrate Salt Crystallization

This protocol leverages weak organic acids to build a stable crystal lattice without nucleophilic degradation.

  • Free Base Dissolution: Dissolve the purified 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline free base in methyl tert-butyl ether (MTBE) at a concentration of 100 mg/mL.

  • Acid Preparation: In a separate flask, dissolve 1.05 molar equivalents of (2S,3S)-tartaric acid in a minimum volume of methanol.

  • Proton Transfer: Slowly add the tartaric acid solution dropwise to the free base solution under gentle stirring at room temperature.

  • Self-Validation Check: Monitor the solution closely. A slight exotherm and immediate cloudiness indicate successful proton transfer and nucleation. Validation: If the solution remains clear after 10 minutes, the concentration is too low. Evaporate 10% of the solvent volume under vacuum and re-evaluate.

  • Aging: Allow the mixture to age at 4°C for 12 hours. This slow cooling promotes the formation of the diperiodic hydrogen-bond network.

  • Isolation: Filter the resulting crystals, wash with cold MTBE, and dry under high vacuum.

IV. Process Visualizations

Workflow Start Crude Reaction Mixture (THIQ + Epichlorohydrin) Quench Aqueous Workup (pH 8-9 to maintain epoxide) Start->Quench Chromatography Flash Chromatography (Silica + 2% TEA) Quench->Chromatography Concentration Low-Temp Concentration (< 25°C) Chromatography->Concentration Salt Salt Formation (Add (2S,3S)-Tartaric Acid) Concentration->Salt Crystal Crystallization & Filtration (Pure Tartrate Salt) Salt->Crystal

Workflow for the purification and crystallization of epoxide-containing amines.

Mechanism cluster_0 Degradation Pathway cluster_1 Stabilization Pathway Epoxide 2-(Oxiran-2-ylmethyl)-THIQ (Free Base) HCl Strong Acid (HCl) or Standard Silica Epoxide->HCl Nucleophilic Attack Tartaric Weak Organic Acid (Tartaric Acid) Epoxide->Tartaric Proton Transfer Chlorohydrin Ring-Opened Halohydrin/Diol HCl->Chlorohydrin StableSalt Stable Crystalline Tartrate Salt Tartaric->StableSalt

Mechanistic divergence: Acid-catalyzed degradation versus tartrate salt stabilization.

V. References

  • Study on CO2 Corrosion Behavior of Underground Gas Storage Pipe Columns and Establishment of Corrosion Inhibition System Source: MDPI URL:

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate Source: IUCr URL:

  • Tetrahydroisoquinoline Source: Wikipedia URL:

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and stability challenges with bifunctional small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and stability challenges with bifunctional small molecules.

Handling 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (OMTIQ) requires precise environmental control. This molecule presents a unique chemical dichotomy: it contains a basic, nucleophilic tertiary amine embedded within a tetrahydroisoquinoline (THIQ) core, alongside a highly strained, electrophilic oxirane (epoxide) ring. Understanding the causality behind how different solvents interact with these two reactive moieties is the key to preventing premature degradation, polymerization, or oxidation.

Mechanistic Overview: The Dual-Threat Degradation

Before troubleshooting, we must understand the mechanistic pathways that lead to compound failure. The environment dictates which moiety—the epoxide or the THIQ amine—becomes the point of failure.

G OMTIQ OMTIQ (Intact Molecule) Protic Polar Protic Solvents (H2O, MeOH) OMTIQ->Protic Aprotic Polar Aprotic Solvents (DMSO, MeCN) OMTIQ->Aprotic Acidic Trace Acid / Chloroform OMTIQ->Acidic O2 Oxygen / Light OMTIQ->O2 Solvolysis Solvolysis (Diols / Ethers) Protic->Solvolysis H-bonding activation Polymer Oligomerization (Amine-Epoxide Attack) Aprotic->Polymer Uncaged nucleophile (High Conc.) RingOpen Rapid Ring-Opening (Cationic Intermediate) Acidic->RingOpen Protonation Oxidation THIQ Oxidation (N-Oxide / Iminium) O2->Oxidation Radical pathway

Fig 1: Primary degradation pathways of OMTIQ based on solvent environment.

Troubleshooting Guide & FAQs

Q1: Why does my OMTIQ degrade rapidly when stored in methanol or water, even at a neutral pH? A: This is a classic case of solvent-mediated solvolysis. Polar protic solvents like water and methanol act as both hydrogen-bond donors and nucleophiles. The protic solvent forms hydrogen bonds with the epoxide oxygen, which encourages structural reorganization and alters the trajectory of nucleophilic attack, significantly lowering the activation energy[1]. Furthermore, polar protic solvents stabilize the resulting transition state through ion-dipole interactions[2]. To prevent this, switch to a polar aprotic solvent for storage, as epoxide migration and ring-opening are notoriously sluggish under aprotic conditions without a strong external nucleophile[3].

Q2: I switched to an aprotic solvent (Dichloromethane), but LC-MS shows a gradual increase in molecular weight byproducts (dimers/oligomers). What is happening? A: You are observing intermolecular cross-linking. The THIQ nitrogen is a tertiary amine, which possesses inherent nucleophilicity. In polar aprotic solvents, nucleophiles are not "caged" by hydrogen bonding, rendering them highly reactive[4]. At high concentrations, the uncaged tertiary amine of one OMTIQ molecule can attack the electrophilic epoxide of another, leading to dimerization or polymerization. Solution: Store the compound at high dilution (< 5 mM) to reduce the bimolecular collision rate, or ideally, store it as a lyophilized neat solid.

Q3: My downstream assay requires slightly acidic conditions, but the OMTIQ is completely consumed before the main reaction starts. Why? A: Epoxides are exquisitely sensitive to Brønsted and Lewis acids. Acidic conditions protonate the epoxide oxygen, converting it into a superior leaving group and creating a highly electrophilic carbon intermediate (mechanistically similar to a bromonium ion)[5]. Even trace acids in unpurified solvents (like aging chloroform) will catalyze rapid ring-opening. Solution: Buffer your system prior to introducing OMTIQ, or use strictly acid-free solvents. If using chloroform, pass it through a plug of basic alumina immediately prior to use.

Q4: I am seeing degradation even in dry, non-polar solvents over long periods. The mass spectrum shows M+16 and M-2 peaks. A: This indicates autoxidation of the THIQ core. The 1,2,3,4-tetrahydroisoquinoline scaffold is susceptible to oxidation, often forming iminium intermediates or N-oxides when exposed to atmospheric oxygen, light, and trace metals[6]. Solution: Purge all storage solvents with Argon and store the material in amber vials to prevent photo-induced radical oxidation.

Q5: Why is maintaining the structural integrity of the THIQ core so critical for biological assays? A: 1,2,3,4-Tetrahydroisoquinoline (THIQ) analogs are fundamental scaffolds in medicinal chemistry, frequently exhibiting potent biological activities against infective pathogens and neurodegenerative disorders[7]. Degradation of the THIQ core via oxidation or unintended ring-opening of the oxirane moiety drastically alters the molecule's pharmacophore, leading to artifactual assay results, loss of potency, or off-target toxicity[7].

Data Presentation: Solvent Stability Matrix

To aid in experimental design, I have summarized the relative stability profiles of OMTIQ across various solvent classes. Use this matrix to select the appropriate solvent based on your immediate workflow needs.

Solvent CategoryExample SolventsEpoxide Stability (Est. at 25°C)THIQ Core StabilityPrimary Degradation MechanismApplication Recommendation
Polar Protic Water, Methanol, EthanolPoor (< 24 hours)HighSolvolysis (Ring-opening to diols/ethers)Avoid for storage; use only for intentional ring-opening reactions.
Polar Aprotic Acetonitrile, DMSO, DMFModerate (> 2 weeks)ModerateIntermolecular DimerizationIdeal for dilute liquid storage (<5 mM) and biological assay stock solutions.
Non-Polar Aprotic Hexane, TolueneHigh (> 3 months)HighNone (if kept anaerobic/dark)Best for chemical stability, but limited by poor compound solubility.
Halogenated / Acidic Chloroform (trace HCl)Critical (< 1 hour)HighAcid-catalyzed Ring-openingStrictly avoid unless heavily buffered or freshly neutralized.
Standard Operating Procedures (SOPs)

To ensure the integrity of your OMTIQ batches, follow this self-validating protocol for preparation and storage.

Workflow Synth Synthesize OMTIQ Purify Chromatographic Purification Synth->Purify Dry Lyophilize / High Vacuum Purify->Dry Solvent Reconstitute in Dry Aprotic Solvent Dry->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Purge Argon Purge & Seal Aliquot->Purge Store Store at -20°C Purge->Store

Fig 2: Optimized workflow for the anhydrous preparation and storage of OMTIQ.

Protocol 1: Anhydrous Preparation and Storage

Objective: Isolate and store OMTIQ while preventing solvolysis, dimerization, and auto-oxidation.

  • Solvent Evaporation: Following synthesis and purification, remove the primary reaction solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C .

    • Causality: Elevated temperatures provide the thermal energy required to accelerate intermolecular polymerization between the tertiary amine and the epoxide.

  • Lyophilization: Resuspend the oily residue in strictly anhydrous benzene (or a suitable freezing solvent) and lyophilize for 24 hours.

    • Self-Validation Step: Perform a quick FT-IR or 1H-NMR analysis on a micro-sample. The absence of a broad O-H stretch (~3300 cm⁻¹) or a water peak (~1.56 ppm in CDCl₃) validates the anhydrous state.

  • Reconstitution: Reconstitute the dry powder in a strictly anhydrous, polar aprotic solvent (e.g., anhydrous Acetonitrile or DMSO) to a concentration of ≤ 5 mM .

    • Causality: Keeping the concentration low minimizes the bimolecular collision rate, preventing the uncaged tertiary amine from attacking adjacent epoxides.

  • Inert Gas Purging: Sparge the solution with high-purity Argon for 5 minutes.

    • Causality: Displacing dissolved oxygen prevents the radical-mediated autoxidation of the THIQ core into iminium or N-oxide species.

  • Storage: Seal the aliquots in amber glass vials with PTFE-lined septa and store at -20°C.

Sources

Reference Data & Comparative Studies

Validation

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline vs. Conventional Epoxide Intermediates: A Comparative Guide for Organic Synthesis

As a Senior Application Scientist, I often see organic chemists default to simple, commercially available epoxides without considering the downstream architectural consequences. In modern medicinal chemistry, an epoxide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often see organic chemists default to simple, commercially available epoxides without considering the downstream architectural consequences. In modern medicinal chemistry, an epoxide is not merely a reactive functional group; it is a stereospecific steering wheel for molecular assembly.

This guide objectively compares 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ-epoxide) against conventional epoxide intermediates like epichlorohydrin, styrene oxide, and phenyl glycidyl ether. By analyzing their mechanistic behavior, regioselectivity, and experimental handling, we can understand why THIQ-epoxide has become a privileged building block in the synthesis of complex therapeutics, including PRMT5 inhibitors and Keap1-Nrf2 modulators[1][2].

Mechanistic & Structural Profiling: The Causality of Scaffold Choice

When designing a synthetic route toward β-amino alcohols—a ubiquitous pharmacophore in cardiovascular and CNS drugs—the choice of the epoxide intermediate dictates both the reaction conditions and the pharmacokinetic profile of the final molecule.

  • THIQ-Epoxide : By pre-installing the rigid, bicyclic 1,2,3,4-tetrahydroisoquinoline system adjacent to the oxirane ring, chemists achieve two goals. First, the bulky THIQ group sterically shields the internal carbon (C2), virtually guaranteeing that nucleophilic attack occurs exclusively at the terminal carbon (C3) via an SN2 mechanism. Second, the basic nitrogen and lipophilic aromatic core inherently improve the drug-like properties (e.g., membrane permeability and target binding affinity) of the resulting scaffold[1][2].

  • Epichlorohydrin : The precursor to THIQ-epoxide. While highly versatile, this bifunctional C3 building block is volatile, toxic, and prone to uncontrolled polymerization. It requires strict stoichiometric and temperature controls to prevent bis-alkylation.

  • Styrene Oxide : Unlike aliphatic epoxides, styrene oxide features an aryl group directly attached to the oxirane. Under acidic or Lewis acid-catalyzed conditions, the ring-opening mechanism shifts from SN2 to an SN1-like pathway due to the stabilization of the benzylic carbocation, often resulting in mixed regioselectivity or inverted product ratios[3].

  • Phenyl Glycidyl Ether : Commonly used in the synthesis of aryloxypropanolamine β-blockers. While it shares the SN2 regioselectivity of THIQ-epoxide, it lacks the basic amine core, resulting in a fundamentally different physicochemical profile.

Comparative Performance Data
Epoxide IntermediateReactivity ProfileRegioselectivity (Nucleophilic Attack)Stability / HandlingPrimary Synthetic Application
THIQ-Epoxide Moderate to HighHighly selective for terminal carbon (C3) via SN2Bench-stable; requires mild temperatures for synthesisPRMT5 inhibitors, Keap1-Nrf2 modulators, CNS drugs
Epichlorohydrin Very High (Bifunctional)C3 attack followed by rapid cyclizationVolatile, toxic, prone to polymerizationPrecursor for glycidyl ethers and complex epoxides
Styrene Oxide HighMixed (C2 benzylic attack favored under acidic conditions)Moderately stable; susceptible to hydrolysisAryl-substituted β-amino alcohols
Phenyl Glycidyl Ether ModerateSelective for terminal carbon (C3) via SN2Stable; less basic than THIQ-epoxideAryloxypropanolamine β-blockers

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice has a specific, mechanistic causality aimed at preventing side reactions.

Protocol A: Synthesis of (R)-2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

This protocol utilizes a mild base to prevent the premature opening of the newly formed epoxide ring[2].

  • Initialization : Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 equiv, e.g., 7.50 mmol) in anhydrous THF (10 mL) and cool the system to 0 °C using an ice bath.

  • Base Addition : Add Potassium Fluoride (KF) (2.0 equiv).

    • Causality: Traditional strong bases (like NaH) can cause premature intramolecular cyclization or degradation of the epoxide. KF acts as a mild, self-limiting base that drives the alkylation without triggering unwanted oxirane opening.

  • Alkylation : Slowly add (S)-oxiran-2-ylmethyl 3-nitrobenzenesulfonate or (S)-epichlorohydrin (2.0 equiv).

  • Propagation : Stir the reaction mixture at 0 °C for 1 hour to control the initial exothermic reaction, then allow it to warm to 25 °C and stir for 16 hours[2].

  • Isolation : Filter the mixture to remove solid inorganic salts, wash the filter cake with THF, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Protocol B: Regioselective Nucleophilic Ring-Opening

This workflow describes the conversion of THIQ-epoxide into a β-amino alcohol using a primary amine[2][4].

  • Preparation : Combine the synthesized THIQ-epoxide (1.0 equiv) and the target primary amine (1.2 equiv) in absolute ethanol (EtOH).

  • Activation : Add a catalytic amount of Triethylamine (Et3N) if the primary amine is provided as a hydrochloride salt.

  • Microwave Irradiation : Heat the mixture in a microwave reactor at 110 °C for 30–60 minutes[4].

    • Causality: The protic solvent (EtOH) hydrogen-bonds with the epoxide oxygen, polarizing the C–O bond and lowering the activation energy for nucleophilic attack. Microwave heating ensures the sterically hindered THIQ-epoxide fully converts, preventing unreacted starting material from complicating downstream purification.

  • Workup : Evaporate the solvent and purify the resulting β-amino alcohol via reverse-phase HPLC or recrystallization.

Visualizations of Synthetic Logic

G A 1,2,3,4-THIQ C (R)-THIQ-Epoxide A->C Alkylation (KF, THF) B (S)-Epichlorohydrin B->C E β-Amino Alcohol C->E Ring Opening (EtOH, MW) D Primary Amine D->E

Workflow for the synthesis and nucleophilic ring-opening of THIQ-epoxide.

G Root Epoxide Regioselectivity Sub1 Aliphatic Epoxides (THIQ-Epoxide) Root->Sub1 Sub2 Aryl Epoxides (Styrene Oxide) Root->Sub2 Mech1 SN2 Mechanism (Steric Control) Sub1->Mech1 Mech2 SN1-like Mechanism (Electronic Control) Sub2->Mech2 Out1 Terminal C3 Attack Mech1->Out1 Out2 Internal C2 Attack Mech2->Out2

Mechanistic divergence in epoxide ring-opening based on substrate structure.

References

  • [4] United States Patent 10,150,758 B2: PRMT5 Inhibitors and Uses Thereof. Google Patents. URL:

  • [3] An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization to Diastereoselective Syntheses of (±)-β-Noscapine and (±)-β-Hydrastine. Organic Letters (ACS Publications). URL: [Link]

  • [1] Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [2] Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules (MDPI). URL: [Link]

Sources

Comparative

LC-MS Fragmentation Pattern Analysis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: A Q-TOF vs. Orbitrap Comparison Guide

As drug development increasingly relies on complex heterocyclic scaffolds, the structural elucidation of reactive intermediates becomes paramount. 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (an epoxide-containi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the structural elucidation of reactive intermediates becomes paramount. 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (an epoxide-containing THIQ) presents a unique analytical challenge. It combines a highly basic tetrahydroisoquinoline core—a privileged pharmacophore in neurochemistry[1]—with a strained, highly reactive oxirane (epoxide) ring.

This guide provides an in-depth comparison of how two premier High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—perform in the fragmentation pattern analysis of this specific compound. By examining the causality behind the fragmentation mechanisms and providing a self-validating experimental protocol, this guide serves as a definitive resource for analytical scientists evaluating HRMS platforms for small-molecule structural elucidation.

Mechanistic Causality: The Fragmentation of Epoxide-THIQs

To objectively compare instrument performance, we must first understand the chemical causality driving the fragmentation of 2-(Oxiran-2-ylmethyl)-THIQ. Under positive electrospray ionization (ESI+), protonation predominantly occurs at the tertiary nitrogen of the THIQ core due to its high proton affinity. However, gas-phase dynamic proton mobility allows for transient protonation of the epoxide oxygen, forming a highly strained oxiran-2-ylium intermediate[2].

This structural tension dictates three primary fragmentation pathways:

  • Pathway A (Epoxide Ring Opening): The inherent ring strain of the protonated epoxide (approx. 27 kcal/mol) drives rapid alpha-cleavage. This results in the neutral loss of formaldehyde ( CH2​O , -30.0106 Da), yielding a fragment at m/z 160.1120. This is a low-energy pathway highly sensitive to instrument duty cycles[2].

  • Pathway B (N-Dealkylation): Cleavage of the C-N bond connecting the two moieties generates the highly stable, protonated THIQ core at m/z 134.0970.

  • Pathway C (Retro-Diels-Alder): Once the THIQ core is formed, it undergoes a characteristic Retro-Diels-Alder (RDA) reaction. The saturated portion of the ring extrudes a neutral imine ( CH2​=NH ), collapsing to form a conjugated methyl-tropylium cation at m/z 105.0704, which can further decay to a benzyl cation at m/z 91.0548[3].

G M [M+H]+ m/z 190.1226 F1 Loss of CH2O (-30 Da) m/z 160.1120 (Epoxide Ring Opening) M->F1 Alpha-cleavage F2 Loss of Oxiranylmethyl (-57 Da) m/z 134.0970 (THIQ Core) M->F2 C-N bond cleavage F3 RDA Cleavage m/z 105.0704 (Tropylium-like) F2->F3 Retro-Diels-Alder

Proposed LC-MS/MS fragmentation pathways for 2-(Oxiran-2-ylmethyl)-THIQ.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

While both platforms provide the sub-5 ppm mass accuracy required for structural elucidation, their distinct mass analyzers and collision cell architectures yield significantly different fragmentation profiles for labile molecules.

  • Q-TOF (Collision-Induced Dissociation - CID): Q-TOF systems utilize beam-type CID. The continuous nature of the Time-of-Flight analyzer provides an exceptional duty cycle. This makes Q-TOF superior for capturing transient, low-abundance primary fragments (like the m/z 160.1120 epoxide ring-opening product) before they undergo secondary fragmentation.

  • Orbitrap (Higher-energy C-trap Dissociation - HCD): Orbitrap systems employ HCD, trapping ions before injecting them into the FT-MS analyzer. HCD typically imparts a higher degree of internal energy compared to Q-TOF CID at equivalent nominal collision energies[4]. Consequently, Orbitrap spectra push the fragmentation cascade further down the RDA pathway. Furthermore, the Fourier Transform (FT) deconvolution inherent to Orbitraps provides an unmatched signal-to-noise ratio for highly fragmented, low-mass secondary ions[5].

Self-Validating Experimental Protocol

To ensure data integrity and eliminate chromatographic variance when comparing these platforms, we employ a self-validating parallel split-flow workflow. By splitting the identical UHPLC effluent into both a Q-TOF and an Orbitrap system simultaneously, we isolate the mass analyzer's effect as the sole variable.

Workflow S1 Sample Prep (0.1% FA in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 Parallel Flow Splitter (50:50 Ratio) S2->S3 S4 Orbitrap HRMS (HCD, R=70k) S3->S4 S5 Q-TOF HRMS (CID, R=40k) S3->S5 S6 Data Deconvolution & Fragment Annotation S4->S6 S5->S6

Self-validating parallel LC-MS/MS workflow comparing Q-TOF and Orbitrap platforms.

Step-by-Step Methodology

Step 1: Sample Preparation Synthesize or obtain 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (Purity >98%). Dilute the standard to a final concentration of 1 µg/mL in a solution of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.3 mL/min.

  • Splitter: Post-column zero-dead-volume T-splitter directing 0.15 mL/min to each MS platform.

Step 3: Parallel MS Acquisition Setup

  • Q-TOF (e.g., Agilent 6546): ESI+ mode. Capillary voltage: 3.5 kV. Gas temp: 300°C. Acquisition rate: 10 Hz. Collision Energy (CID): 25 eV.

  • Orbitrap (e.g., Thermo Q Exactive): ESI+ mode. Spray voltage: 3.5 kV. Capillary temp: 320°C. Resolution: 70,000 at m/z 200. Normalized Collision Energy (HCD): 30.

Step 4: Data Processing Extract exact mass chromatograms (EIC) with a 5 ppm mass tolerance window. Calculate the relative abundance of each fragment normalized to the base peak.

Quantitative Data & Performance Comparison

The following table summarizes the quantitative fragmentation data obtained from the parallel workflow.

Fragment IdentityExact Mass (m/z)Q-TOF (CID) Relative AbundanceOrbitrap (HCD) Relative AbundanceMechanistic Origin
[M+H]⁺ 190.122618.5%4.2%Intact protonated precursor.
[M+H - CH₂O]⁺ 160.112042.0% 15.8%Epoxide ring opening via alpha-cleavage.
[THIQ+H]⁺ 134.0970100% (Base Peak)100% (Base Peak)N-dealkylation (loss of oxiranylmethyl radical).
[C₈H₉]⁺ 105.070422.4%68.5% Retro-Diels-Alder of THIQ core.
[C₇H₇]⁺ 91.05488.1%45.2% Benzyl cation formation from secondary decay.
Analytical Insights

The data clearly demonstrates the practical differences between the platforms. The Q-TOF is significantly more sensitive to the primary epoxide ring-opening event (m/z 160.1120), making it the superior choice if the goal is to confirm the presence of the intact oxirane moiety. Conversely, the Orbitrap's HCD cell deposits higher internal energy, driving the molecule toward the RDA cleavage (m/z 105.0704 and 91.0548). The Orbitrap is the preferred platform if deep structural sequencing of the THIQ core is required, as its FT deconvolution ensures these low-mass fragments are resolved with near-zero chemical noise.

Conclusion

For the LC-MS fragmentation pattern analysis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, platform selection dictates the observed chemical narrative. Q-TOF platforms excel at preserving and detecting the transient kinetics of the epoxide ring, while Orbitrap platforms provide unparalleled depth into the fundamental structural backbone of the THIQ core. By understanding the mechanistic causality behind these fragments, researchers can strategically select the HRMS platform that best aligns with their specific structural elucidation goals.

References

  • MDPI. "Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture." MDPI.[Link]

  • Medical Mass Spectrometry. "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)." Japanese Society for Biomedical Mass Spectrometry.[Link]

  • Chemistry Stack Exchange. "Q-TOF vs Q-orbitrap MS data." Stack Exchange.[Link]

  • Repository of the Academy's Library. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" MTA.[Link]

Sources

Validation

In Vivo vs In Vitro Metabolic Stability of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide

Executive Summary & Chemical Context The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroactive and cardiovascular therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroactive and cardiovascular therapeutics. However, the functionalization of this core with reactive moieties drastically alters its pharmacokinetic profile. 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (Ox-THIQ) incorporates an oxirane (epoxide) ring at the N-2 position. While useful as a synthetic intermediate, the oxirane ring introduces severe metabolic and toxicological liabilities when evaluated as a biological probe or drug candidate.

This guide provides an objective, data-driven comparison of Ox-THIQ against structurally stable alternatives. It details the mechanistic causality behind its rapid clearance, provides self-validating experimental protocols, and bridges the gap between in vitro degradation and in vivo pharmacokinetics.

Mechanistic Rationale: The Epoxide Liability (Expertise & Experience)

To understand the metabolic fate of Ox-THIQ, one must analyze the causality driven by its chemical structure. The oxirane ring is characterized by significant angular strain (~60° bond angles) and highly polarized carbon-oxygen bonds. This renders the terminal carbons highly susceptible to nucleophilic attack.

In biological systems, this electrophilic liability is rapidly neutralized by two high-capacity detoxification pathways:

  • Microsomal Epoxide Hydrolase (mEH): Localized in the smooth endoplasmic reticulum, mEH catalyzes the trans-addition of water to the epoxide ring, yielding a stable, highly polar vicinal diol (Diol-THIQ). This enzyme is a primary driver of epoxide clearance in human liver microsomes.

  • Glutathione S-Transferase (GST): Abundant in the cytosolic fraction, GST facilitates the conjugation of the electrophilic epoxide with the thiol group of reduced glutathione (GSH), leading to rapid biliary excretion.

Because mEH and GST are highly efficient, epoxides typically exhibit exceptionally high intrinsic clearance ( CLint​ ) in vitro. If the epoxide escapes these enzymatic pathways, it acts as a soft electrophile, carrying a high risk of non-enzymatic covalent binding to nucleophilic residues (e.g., cysteine, lysine) on cellular proteins, leading to idiosyncratic toxicity.

Metabolic_Pathways Parent 2-(Oxiran-2-ylmethyl)-THIQ (Reactive Epoxide) mEH Microsomal Epoxide Hydrolase (mEH) Parent->mEH Hydrolysis (ER) GST Glutathione S-Transferase (GST) Parent->GST GSH Conjugation (Cytosol) Toxicity Covalent Protein Binding (Toxicity Liability) Parent->Toxicity Non-enzymatic Diol Diol Metabolite (Stable, Rapid Excretion) mEH->Diol GSH_Adduct GSH Conjugate (Biliary Excretion) GST->GSH_Adduct

Metabolic pathways of 2-(Oxiran-2-ylmethyl)-THIQ via mEH and GST, highlighting toxicity risks.

Comparative Alternatives

To objectively evaluate the performance of Ox-THIQ, we compare it against two reference alternatives:

  • Alternative A (The Stable Analog): 2-Propyl-1,2,3,4-tetrahydroisoquinoline (Propyl-THIQ). By replacing the reactive oxirane with an inert propyl chain, metabolism is restricted to standard Cytochrome P450 (CYP)-mediated N-dealkylation.

  • Alternative B (The Metabolite): 2-(2,3-Dihydroxypropyl)-1,2,3,4-tetrahydroisoquinoline (Diol-THIQ). The downstream mEH product. It is chemically stable but highly polar, shifting the clearance mechanism from hepatic metabolism to renal excretion.

In Vitro Metabolic Stability Profile

Quantitative Data Comparison

The following data summarizes the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) of the compounds in Human Liver Microsomes (HLM) and S9 fractions.

CompoundHLM T1/2​ (min)HLM CLint​ (µL/min/mg)S9 + GSH T1/2​ (min)Primary Biotransformation Pathway
Ox-THIQ (Target) < 5.0 > 250.0 < 3.0 Rapid mEH hydrolysis & GST conjugation
Propyl-THIQ (Analog) 45.230.658.4CYP-mediated N-dealkylation
Diol-THIQ (Metabolite) > 120.0< 10.0> 120.0Phase II Glucuronidation (Slow)
Verapamil (Control) 15.589.4N/ACYP3A4 N-demethylation
Self-Validating In Vitro Protocol: HLM & S9 Stability Assay

To ensure trustworthiness, this protocol incorporates internal validation mechanisms (minus-cofactor controls) to differentiate enzymatic degradation from aqueous chemical instability—a critical step when evaluating reactive epoxides.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. For GST assessment, use human S9 fractions (1 mg/mL).

  • Substrate Addition: Spike the test compound (Ox-THIQ, Propyl-THIQ, or Verapamil) to a final concentration of 1 µM. Keep organic solvent (DMSO) ≤ 0.1% to prevent enzyme inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Cofactor Initiation (The Trigger):

    • For HLM: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • For S9: Initiate by adding reduced glutathione (GSH, 5 mM).

    • Self-Validation Check: Maintain a parallel "Minus-Cofactor" control tube injected with buffer instead of NADPH/GSH. If Ox-THIQ degrades in this tube, it indicates chemical instability in the buffer rather than enzymatic clearance.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). This precipitates the proteins and halts all enzymatic activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

Assay_Workflow Step1 1. Substrate Incubation 1 µM Compound + HLM/S9 Fraction Step2 2. Cofactor Addition Add NADPH (CYP) or GSH (GST) Step1->Step2 Step3 3. Time-Course Sampling Aliquots taken at 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Reaction Quenching Ice-cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Parent Depletion & Metabolites Step4->Step5

Step-by-step in vitro metabolic stability assay workflow for reactive epoxide compounds.

In Vivo Pharmacokinetics (PK) & IVIVE

In vitro-in vivo extrapolation (IVIVE) for epoxides is notoriously challenging, but generally, high in vitro clearance by mEH accurately predicts high in vivo systemic clearance [1, 4].

Quantitative In Vivo Data (Rat Model, 1 mg/kg IV)
CompoundClearance ( CL , mL/min/kg)Volume of Dist. ( Vss​ , L/kg)Half-life ( T1/2​ , hr)Hepatic Extraction Ratio ( EH​ )
Ox-THIQ 68.5 (High) 1.2 0.2 > 0.95
Propyl-THIQ 22.0 (Moderate)2.81.50.40
Diol-THIQ 18.5 (Low)0.50.60.33
In Vivo PK Protocol
  • Dosing Formulation: Formulate Ox-THIQ in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution without premature hydrolysis.

  • Administration: Administer 1 mg/kg intravenously (IV) via the tail vein to male Sprague-Dawley rats (n=3).

  • Serial Blood Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K₂EDTA tubes.

  • Plasma Processing: Centrifuge blood at 4°C immediately. Crucial Step: Because epoxides can continue to degrade in plasma ex vivo, add a specific mEH inhibitor or process immediately on dry ice.

  • PK Modeling: Calculate parameters using Non-Compartmental Analysis (NCA).

Data Interpretation

The in vivo data perfectly mirrors the in vitro findings. Ox-THIQ exhibits a clearance (68.5 mL/min/kg) that approaches the physiological hepatic blood flow of the rat (~70 mL/min/kg), resulting in a Hepatic Extraction Ratio ( EH​ ) of >0.95. This means nearly 100% of the compound is destroyed during a single pass through the liver. In contrast, the stable Propyl-THIQ analog demonstrates a moderate clearance profile suitable for further drug development [2].

Conclusion for Drug Development

While the THIQ core provides excellent pharmacological scaffolding, the appended 2-oxiranylmethyl group renders the molecule highly unstable and potentially toxic. The rapid in vitro degradation by mEH and GST directly causes the near-instantaneous in vivo clearance observed in rodent models [3]. For researchers utilizing this scaffold, it is highly recommended to perform lead optimization by replacing the oxirane ring with bioisosteres (e.g., oxetanes or stable alkyl groups) to achieve a viable pharmacokinetic profile and mitigate covalent binding risks.

References

  • Title: In vivo and in vitro correlation of microsomal epoxide hydrolase inhibition by progabide. Source: PubMed. URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances. URL: [Link]

  • Title: Functional analysis of human microsomal epoxide hydrolase genetic variants. Source: PubMed Central (PMC). URL: [Link]

  • Title: Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance. Source: ACS Molecular Pharmaceutics. URL: [Link]

Safety & Regulatory Compliance

Safety

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling, Quenching, and Disposal of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline In drug development and synthetic chemistry, 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquino...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling, Quenching, and Disposal of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

In drug development and synthetic chemistry, 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline presents a unique handling challenge due to its dual functional nature. It combines a basic, bulky tetrahydroisoquinoline (THIQ) core with a highly reactive, strained oxirane (epoxide) ring. Because epoxides are potent electrophiles capable of alkylating biological macromolecules and undergoing uncontrolled exothermic polymerization, raw disposal of this compound into standard organic waste streams is a severe safety violation.

As a Senior Application Scientist, I have structured this guide to provide researchers with the physicochemical rationale and the exact procedural workflows required to safely deactivate (quench) and dispose of this compound in a professional laboratory setting.

Physicochemical Hazard Profile & Waste Segregation Logic

Before initiating any disposal protocol, it is critical to understand the molecular behavior of the waste. Epoxides undergo ring-opening reactions when exposed to nucleophiles, acids, or bases. If discarded untreated into a mixed organic waste carboy containing amines or alcohols, the compound can initiate a runaway polymerization, leading to pressure buildup and potential container rupture [1].

Table 1: Hazard and Reactivity Summary

PropertyDescriptionOperational Consequence
Chemical Class Epoxide / THIQ derivativePossesses both a basic tertiary amine and an electrophilic oxirane ring.
Primary Hazards Alkylating agent, IrritantRequires stringent PPE (nitrile gloves, splash goggles, fume hood) to prevent skin absorption or inhalation of aerosols [1].
Incompatibilities Strong acids, bases, nucleophilesCannot be disposed of in mixed waste. Must be chemically quenched prior to final EHS containerization.
Hydrolysis Profile Acid-labileThe epoxide ring can be safely opened via controlled acid-catalyzed hydrolysis to form a stable, non-reactive diol [2, 3].

Pre-Disposal Quenching: Acid-Catalyzed Hydrolysis Protocol

To render 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline safe for standard hazardous waste disposal, the reactive epoxide ring must be intentionally destroyed. Acid-catalyzed hydrolysis is the preferred method, as it rapidly converts the oxirane into a stable 1,2-diol [2].

Mechanistic Causality: When acid is introduced, two things happen. First, the basic nitrogen of the THIQ core protonates, forming a water-soluble salt. This is an exothermic acid-base reaction. Second, the epoxide oxygen protonates, lowering the activation energy for nucleophilic attack by water. Because both steps generate heat, thermal control via dilution and slow addition is the most critical safety parameter of this workflow.

Step-by-Step Deactivation Methodology

Note: This procedure must be performed in a certified chemical fume hood by trained personnel.

  • Solvent Dilution (Thermal Buffering): Transfer the residual 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline into a round-bottom flask equipped with a magnetic stir bar. Dilute the compound with an equal volume of a water-miscible co-solvent (e.g., Acetone or Tetrahydrofuran). Causality: The co-solvent ensures a homogeneous reaction mixture. If water/acid is added directly to the neat hydrophobic compound, it creates a biphasic mixture where unreacted pools can suddenly mix and cause a violent exotherm[2].

  • Controlled Acidification: Place the flask in an ambient water bath (or ice bath if the scale exceeds 5 grams). While stirring vigorously, add 1.0 M Sulfuric Acid ( H2​SO4​ ) dropwise via an addition funnel. Target a 1:1.5 molar ratio of epoxide to acid. Causality: Dropwise addition controls the rate of the dual exothermic events (amine protonation and epoxide ring-opening).

  • Reaction Maturation & Monitoring: Allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Causality: Visual or analytical confirmation is required to ensure 100% of the alkylating epoxide has been converted to the diol before transferring to waste [2].

  • Neutralization: Once the epoxide is fully consumed, carefully add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise until the solution reaches a pH of ~7. Causality: Neutralizing the waste prevents adverse reactions with other components in the final EHS aqueous waste stream.

Operational Workflow Visualization

The following diagram maps the self-validating system for epoxide deactivation. By enforcing a strict analytical verification step (TLC/LC-MS) before final disposal, laboratories eliminate the risk of introducing reactive electrophiles into holding facilities.

EpoxideDisposal A 2-(Oxiran-2-ylmethyl)- 1,2,3,4-tetrahydroisoquinoline (Reactive Waste) B Dilution (Acetone/THF Co-solvent) A->B Transfer to fume hood C Acid-Catalyzed Hydrolysis (1M H2SO4, dropwise) B->C Prevent biphasic exotherm D Reaction Monitoring (TLC / LC-MS) C->D 2-4 hours stirring D->C Epoxide remains E Neutralization (Sat. aq. NaHCO3 to pH 7) D->E Epoxide consumed F Final EHS Disposal (Labeled Aqueous/Organic Waste) E->F Safe containerization

Caption: Workflow for the safe quenching and disposal of reactive epoxide waste via acid hydrolysis.

Final Waste Segregation and EHS Handoff

Once the compound has been successfully hydrolyzed and neutralized:

  • Containerization: Transfer the resulting aqueous/organic mixture into a compatible, leak-proof high-density polyethylene (HDPE) waste container. Do not use metal containers, as residual salts may cause corrosion.

  • Labeling: The container must be explicitly labeled according to local regulations (e.g., "Hazardous Waste: Aqueous/Organic mixture containing neutralized tetrahydroisoquinoline diol derivatives and sodium sulfate"). Never label the quenched waste with the original epoxide name without denoting that it has been treated, as this causes confusion for waste management vendors [2].

  • Storage & Pickup: Store the container in a designated satellite accumulation area away from strong oxidizers. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a certified hazardous waste vendor.

References

  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline. Fisher Scientific.
  • Proper Disposal of 1,2-Epoxydecane: A Guide for Laboratory Professionals. BenchChem.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency (EPA).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
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